6-Bromo-4-chloroquinoline-3-carbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-4-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCILRHPBZATKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634135 | |
| Record name | 6-Bromo-4-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364793-54-4 | |
| Record name | 6-Bromo-4-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-chloro-quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: 6-Bromo-4-chloroquinoline-3-carbonitrile (CAS No. 364793-54-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological significance, presenting available data in a structured format for ease of reference and comparison.
Core Compound Data
| Property | Value | Source |
| CAS Number | 364793-54-4 | [ChemScene] |
| Molecular Formula | C₁₀H₄BrClN₂ | [ChemScene] |
| Molecular Weight | 267.51 g/mol | [ChemScene] |
| Purity | ≥97% (Commercially available) | [ChemScene] |
| Appearance | Solid (Predicted) | |
| Melting Point | 146 - 148 °C (Predicted) | |
| Boiling Point | 401.9 °C at 760 mmHg (Predicted) | |
| LogP | 3.52 (Predicted) | |
| SMILES | N#CC1=C(Cl)C2=CC(Br)=CC=C2N=C1 | [ChemScene] |
| Storage | 4°C, sealed storage, away from moisture | [ChemScene] |
Synthesis and Experimental Protocols
A general method for converting 2-chloroquinoline-3-carbaldehydes to their corresponding carbonitriles has been described, which can be adapted for this specific compound.[1] This transformation is a key step in the synthesis of various heterocyclic compounds.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical, based on related transformations):
Step 1: Synthesis of the Precursor, 6-Bromo-4-chloroquinoline
A common and well-documented method for the synthesis of 6-Bromo-4-chloroquinoline involves the chlorination of 6-bromo-4-hydroxyquinoline.[2][3][4][5]
-
Reactants: 6-bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 6-bromo-4-hydroxyquinoline in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice water.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or potassium carbonate, until the pH is neutral to slightly basic.
-
The solid product, 6-Bromo-4-chloroquinoline, precipitates out and can be collected by filtration.
-
Wash the solid with water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or heptane.[2]
-
Step 2: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
The introduction of a formyl group at the 3-position of the quinoline ring can be achieved via the Vilsmeier-Haack reaction on an appropriate precursor.[6][7]
Step 3: Conversion of 6-Bromo-4-chloroquinoline-3-carbaldehyde to this compound
The conversion of the aldehyde to the nitrile is a critical step. A general procedure for a similar transformation on a 2-chloroquinoline-3-carbaldehyde is as follows:
-
Reactants: 6-Bromo-4-chloroquinoline-3-carbaldehyde, hydroxylamine hydrochloride, and a suitable dehydrating agent (e.g., thionyl chloride in DMF).[1]
-
Procedure:
-
React 6-Bromo-4-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime.
-
Treat the resulting oxime with a dehydrating agent, such as thionyl chloride in DMF, to yield this compound.
-
The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is typically worked up by quenching with water or an aqueous base, followed by extraction with an organic solvent.
-
The organic layer is then dried and the solvent evaporated to yield the crude product, which can be purified by column chromatography.
-
Spectral Data
While a Certificate of Analysis for commercially available this compound indicates that the ¹H NMR spectrum is consistent with its structure, the actual spectral data is not publicly available. For researchers, characterization of the synthesized compound would be essential.
Expected Spectral Characteristics:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: The spectrum would display signals for the ten carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (267.51 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 2220-2240 cm⁻¹ would be expected, which is characteristic of the C≡N stretching vibration of the nitrile group.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied. However, the quinoline scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.[8][9] The nitrile group, in some contexts, has been shown to enhance the anticancer activity of heterocyclic compounds.
-
Antibacterial Activity: The quinoline core is present in several antibacterial drugs. Studies have shown that quinoline-3-carbonitrile derivatives can exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11]
-
Antimalarial Activity: Quinoline-based drugs have historically been crucial in the treatment of malaria.[9]
The presence of the bromo and chloro substituents, along with the carbonitrile group, on the quinoline ring of this compound makes it an interesting candidate for further investigation in these and other therapeutic areas.
Signaling Pathway Interactions (Hypothetical):
Given the known activities of other quinoline derivatives, this compound could potentially interact with various biological targets and signaling pathways. A logical workflow for investigating these potential interactions is outlined below.
Caption: Workflow for investigating biological activity.
This workflow represents a standard approach in drug discovery to identify the mechanism of action of a novel compound. Initial screening in cell-based assays would determine its general bioactivity, followed by more sophisticated techniques to identify its specific molecular targets and the signaling pathways it modulates.
Conclusion
This compound is a halogenated quinoline derivative with potential for further exploration in medicinal chemistry. While detailed experimental data remains limited in the public domain, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic properties, and pharmacological profile. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related heterocyclic compounds.
References
- 1. 99465-04-0|6-Bromo-2-chloroquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-BROMO-4-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 201420-31-7 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-4-chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-bromo-4-chloroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and predicted analytical data to facilitate its synthesis and characterization.
Chemical Structure and Properties
This compound possesses a rigid, planar quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitrile group at the 3-position. These functional groups are expected to significantly influence the molecule's chemical reactivity and biological activity.
Molecular Formula: C₁₀H₄BrClN₂[1]
Molecular Weight: 267.51 g/mol [1]
CAS Number: 364793-54-4[1]
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.90 | s | - | H-2 |
| ~8.30 | d | ~2.0 | H-5 |
| ~7.95 | dd | ~9.0, 2.0 | H-7 |
| ~7.80 | d | ~9.0 | H-8 |
Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The protons on the quinoline ring are expected to be in the aromatic region, with downfield shifts influenced by the electron-withdrawing effects of the chloro and cyano groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-2 |
| ~150 | C-4 |
| ~148 | C-8a |
| ~136 | C-7 |
| ~130 | C-5 |
| ~128 | C-4a |
| ~125 | C-8 |
| ~122 | C-6 |
| ~116 | C≡N |
| ~110 | C-3 |
Note: The chemical shifts are estimations. The nitrile carbon is expected in the 115-120 ppm range. The carbons attached to halogens (C-4 and C-6) and nitrogen (C-2 and C-8a) will have their chemical shifts significantly influenced.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong, Sharp | C≡N stretch (conjugated)[2] |
| ~1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |
| ~1100-1000 | Medium-Strong | C-Cl stretch |
| ~850-800 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| ~600-500 | Medium | C-Br stretch |
Note: The strong and sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 266/268/270 | High | [M]⁺ (isotopic pattern for Br and Cl) |
| 231/233 | Medium | [M-Cl]⁺ |
| 187/189 | Medium | [M-Br]⁺ |
| 152 | Medium | [M-Br-Cl]⁺ |
Note: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3] This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is proposed, starting from the commercially available 6-bromo-4-hydroxyquinoline.
References
Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodologies for 6-Bromo-4-chloroquinoline-3-carbonitrile, a key intermediate in medicinal chemistry and materials science.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.9 - 9.1 | s | H2 |
| 8.4 - 8.6 | d | H5 |
| 8.1 - 8.3 | d | H8 |
| 7.8 - 8.0 | dd | H7 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 150 - 152 | C4 |
| 148 - 150 | C8a |
| 145 - 147 | C2 |
| 138 - 140 | C7 |
| 130 - 132 | C5 |
| 125 - 127 | C4a |
| 122 - 124 | C6 |
| 118 - 120 | C8 |
| 115 - 117 | C3 |
| 114 - 116 | -CN |
Mass Spectrometry (MS)
Mass spectrometry data predicts the molecular ion peak and common adducts.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 266.9319 |
| [M+Na]⁺ | 288.9139 |
| [M+K]⁺ | 304.8878 |
Data sourced from computational predictions.
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups. The IR spectrum of a related quinoline-3-carbonitrile derivative shows a characteristic band for the C≡N stretch.[1]
Table 4: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Functional Group |
| ~2230 | C≡N (nitrile) |
| ~1600 | C=N (in quinoline ring) |
| ~1550, 1480 | C=C (aromatic ring) |
| ~830 | C-Cl |
| ~600 | C-Br |
Experimental Protocols
The synthesis of this compound is a multi-step process. The key steps involve the synthesis of the 6-bromo-4-chloroquinoline precursor followed by the introduction of the nitrile group at the 3-position.
Synthesis of 6-Bromo-4-chloroquinoline
This precursor can be synthesized from 6-bromo-4-hydroxyquinoline.
Protocol:
-
To a stirred solution of 6-bromo-4-hydroxyquinoline (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110-115 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-bromo-4-chloroquinoline as a solid.
Synthesis of this compound (Proposed)
A plausible method for the introduction of the nitrile group is via a palladium-catalyzed cyanation reaction.
Protocol:
-
To a sealed reaction vessel, add 6-bromo-4-chloroquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the key synthetic transformations and the logical flow of the experimental processes.
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for synthesis and analysis.
References
An In-depth Technical Guide on 6-Bromo-4-chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic pathway with experimental protocols, and a discussion of its potential biological significance based on related compounds.
Compound Profile
This compound is a polycyclic aromatic heterocycle containing a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitrile group at the 3-position. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄BrClN₂ | [1][2] |
| Molecular Weight | 267.51 g/mol | [1] |
| CAS Number | 364793-54-4 | [1] |
| Appearance | Solid (predicted) | |
| Purity | ≥97% (as offered by commercial suppliers) | [1] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [1] |
| SMILES | N#CC1=C(Cl)C2=CC(Br)=CC=C2N=C1 | [1] |
| InChI | InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H | [2] |
| Predicted LogP | 3.52238 | [1] |
| Predicted TPSA | 36.68 Ų | [1] |
Synthesis
The synthesis of this compound can be envisioned as a multi-step process starting from 4-bromoaniline. The key steps involve the construction of the quinoline ring system, followed by chlorination and subsequent introduction of the nitrile group.
Synthetic Pathway Overview
A plausible synthetic route is outlined below. This pathway involves the initial formation of a 4-hydroxyquinoline intermediate, which is then converted to the 4-chloro derivative. The carbonitrile group can be introduced at the 3-position via a formylation reaction followed by conversion of the aldehyde to a nitrile.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
This step can be achieved through a Gould-Jacobs reaction starting from 4-bromoaniline and diethyl (ethoxymethylene)malonate, followed by cyclization at high temperature.
-
Materials: 4-bromoaniline, diethyl (ethoxymethylene)malonate, diphenyl ether.
-
Procedure:
-
A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated, typically without a solvent, to form the anilinomethylenemalonate intermediate.
-
The intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (around 250 °C) to effect cyclization.[3][4]
-
Upon cooling, the product, 6-bromo-4-hydroxyquinoline, precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.
-
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard procedure using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
-
Materials: 6-Bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).
-
Procedure:
-
To 6-bromo-4-hydroxyquinoline, add phosphorus oxychloride and a catalytic amount of DMF.
-
The reaction mixture is heated to reflux (around 110 °C) for several hours (e.g., 3 hours).[3]
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water, and the pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.
-
The product is extracted with a suitable organic solvent like dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 6-bromo-4-chloroquinoline.[3] A yield of 81% has been reported for this step.[3]
-
Step 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
The introduction of a formyl group at the 3-position can be achieved using the Vilsmeier-Haack reaction.[5]
-
Materials: 6-Bromo-4-chloroquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
The Vilsmeier reagent is prepared by adding POCl₃ to DMF at 0 °C.
-
6-Bromo-4-chloroquinoline is then added to the Vilsmeier reagent.
-
The reaction mixture is heated (e.g., to 60-90 °C) for several hours.[5]
-
After the reaction is complete, the mixture is poured into ice water and neutralized to precipitate the product, 6-bromo-4-chloroquinoline-3-carbaldehyde.
-
The crude product is collected by filtration and can be purified by recrystallization.
-
Step 4: Synthesis of this compound
The final step involves the conversion of the 3-carbaldehyde to the 3-carbonitrile. A common method is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration. A more direct approach involves reaction with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate (CAN).[6]
-
Materials: 6-Bromo-4-chloroquinoline-3-carbaldehyde, aqueous ammonia, ceric ammonium nitrate (CAN).
-
Procedure:
-
Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent.
-
Add aqueous ammonia and ceric ammonium nitrate to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
The product, this compound, can then be isolated by extraction and purified by column chromatography.
-
Spectroscopic Data (Predicted)
Mass Spectrometry (Predicted)
The predicted mass spectrum shows characteristic peaks corresponding to the isotopic distribution of bromine and chlorine.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 266.93193 |
| [M+Na]⁺ | 288.91387 |
| [M-H]⁻ | 264.91737 |
Data from PubChemLite.[2]
Potential Biological Activity
While no specific biological activity has been reported for this compound, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
The presence of the nitrile group at the 3-position is also of interest, as quinoline-3-carbonitrile derivatives have been investigated as potential antibacterial agents. Some studies suggest that these compounds may exert their effect by targeting bacterial DNA gyrase.[7]
Furthermore, various substituted quinoline derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.[8][9] The bromo and chloro substituents on the quinoline ring can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can modulate its biological activity and pharmacokinetic profile. The cytotoxicity of various chloroquinoline and bromoquinazoline derivatives has been reported, suggesting that the title compound may also possess antiproliferative properties.[9][10]
Experimental and logical Workflows
The discovery and development process for a novel compound like this compound typically follows a structured workflow.
Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.
Conclusion
This compound represents a potentially valuable scaffold for the development of new therapeutic agents. This guide provides a comprehensive, albeit partially predictive, overview of its synthesis and potential biological relevance. Further experimental validation of the proposed synthetic route, detailed spectroscopic characterization, and thorough investigation of its biological activities are necessary to fully elucidate the potential of this compound in drug discovery and development. The methodologies and data presented herein serve as a foundational resource for researchers embarking on the study of this and related quinoline derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 6-bromo-4-chloro-quinoline-3-carbonitrile (C10H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, synthesis, and potential biological activities, drawing comparisons with structurally related quinoline and quinazoline derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a solid compound with the molecular formula C₁₀H₄BrClN₂ and a molecular weight of 267.51 g/mol .[1] Key computational chemistry data suggests a topological polar surface area (TPSA) of 36.68 Ų and a LogP of 3.52, indicating moderate lipophilicity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄BrClN₂ | [1] |
| Molecular Weight | 267.51 g/mol | [1] |
| CAS Number | 364793-54-4 | [1][2] |
| Appearance | Solid | [2] |
| Purity | ≥97% (Commercially available) | [1] |
| SMILES | N#CC1=C(Cl)C2=CC(Br)=CC=C2N=C1 | [1] |
| InChI Key | OCILRHPBZATKKG-UHFFFAOYSA-N | [2] |
Synthesis of this compound
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline (Precursor)
This protocol is based on the chlorination of 6-bromoquinolin-4-ol using phosphorus oxychloride.[3][4][5][6][7]
Materials:
-
6-Bromoquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice
-
Saturated sodium bicarbonate solution or solid potassium carbonate
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This step should be performed in a fume hood due to the exothermic reaction and release of HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid potassium carbonate until the pH reaches approximately 7-8.[3]
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
For further purification, the crude product can be extracted with an organic solvent such as dichloromethane or ethyl acetate.[3][4] The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 6-bromo-4-chloroquinoline as a solid. The product can be further purified by recrystallization.
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol involves the formylation of 6-bromo-4-chloroquinoline to yield 6-Bromo-4-chloroquinoline-3-carbaldehyde, followed by the conversion of the aldehyde to the nitrile.
Step 1: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde (Intermediate)
This step can be achieved via a Vilsmeier-Haack reaction.
Materials:
-
6-Bromo-4-chloroquinoline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-Dimethylformamide (DMF) with stirring to prepare the Vilsmeier reagent.
-
Add 6-bromo-4-chloroquinoline to the Vilsmeier reagent.
-
Heat the reaction mixture, for example, to 60-90°C, for several hours.[8] Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter, wash with water, and dry the crude 6-Bromo-4-chloroquinoline-3-carbaldehyde. Further purification can be done by recrystallization.
Step 2: Conversion of 6-Bromo-4-chloroquinoline-3-carbaldehyde to this compound
This conversion can be achieved by reacting the aldehyde with hydroxylamine to form an aldoxime, followed by dehydration.[9][10]
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium acetate, pyridine)
-
A dehydrating agent (e.g., acetic anhydride, thionyl chloride)
-
Appropriate solvents (e.g., ethanol, DMF)
Procedure:
-
Dissolve 6-Bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent like ethanol.
-
Add hydroxylamine hydrochloride and a base such as sodium acetate.
-
Reflux the mixture for a few hours to form the corresponding aldoxime.
-
Isolate the aldoxime intermediate.
-
Treat the aldoxime with a dehydrating agent like acetic anhydride or thionyl chloride in a suitable solvent (e.g., DMF) to yield the final product, this compound.[9][10]
-
The crude product can be purified by column chromatography or recrystallization.
Biological Activities of Related Heterocyclic Compounds
While specific biological data for this compound is not available in the reviewed literature, the quinoline and quinazoline scaffolds are prominent in a wide range of biologically active compounds, particularly in the field of oncology.[11][12][13][14]
Anticancer Activity of Quinoline Derivatives
Numerous quinoline derivatives have been synthesized and evaluated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways. For instance, certain 4-aminoquinoline derivatives have shown significant cytotoxicity against human breast cancer cell lines, with some compounds exhibiting greater potency than the established drug chloroquine.[15] The presence and position of substituents on the quinoline ring play a crucial role in their activity.
Table 2: Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [15] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [15] |
| Quinoline-chalcone derivative 12e | MGC-803 | 1.38 | [16] |
| Quinoline-chalcone derivative 12e | HCT-116 | 5.34 | [16] |
| Quinoline-chalcone derivative 12e | MCF-7 | 5.21 | [16] |
Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives are another class of heterocyclic compounds with well-documented anticancer activities. Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function as epidermal growth factor receptor (EGFR) inhibitors.[11][17][18] Bromo-substituted quinazoline derivatives have also been investigated, with some showing potent cytotoxic effects against cancer cell lines.
Table 3: Anticancer Activity of Selected Quinazoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 | 6.25 | [11] |
| Quinazoline Schiff base 2 | MCF-7 | 5.91 | [11] |
| 3-Butyl-2-(4-chlorobenzylthio)-6-methylquinazolin-4(3H)-one (21) | HeLa | 1.85 | [12] |
| 3-Butyl-2-(4-chlorobenzylthio)-6-methylquinazolin-4(3H)-one (21) | MDA-MB-231 | 2.11 | [12] |
| 3-Butyl-2-(4-methoxybenzylthio)-6-methylquinazolin-4(3H)-one (22) | HeLa | 2.01 | [12] |
| 3-Butyl-2-(4-methoxybenzylthio)-6-methylquinazolin-4(3H)-one (22) | MDA-MB-231 | 2.37 | [12] |
Potential Signaling Pathways
Based on the structural similarities of this compound to known inhibitors, two key signaling pathways are of particular interest for its potential mechanism of action in cancer: the EGFR signaling pathway and the PI3K/Akt/mTOR signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The quinazoline core is a well-established pharmacophore for EGFR inhibitors.[11][17][18] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that leads to cell proliferation and survival.
Caption: EGFR signaling pathway and the site of action for quinazoline-based inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently deregulated in cancer. Several quinoline and quinazoline derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[3][13][14][19][20]
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition sites for quinoline/quinazoline derivatives.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is currently limited, the extensive research on related quinoline and quinazoline derivatives suggests a high potential for anticancer activity. The synthetic accessibility of this compound, coupled with the known biological importance of its core structure, makes it a compelling candidate for further investigation. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo biological evaluation to determine its specific anticancer activity and mechanism of action, particularly its potential to inhibit the EGFR and/or PI3K/Akt/mTOR signaling pathways. This technical guide provides a solid foundation for initiating such research endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds | Bentham Science [eurekaselect.com]
- 13. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine rings, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a carbonitrile (-C≡N) group into the quinoline framework has emerged as a powerful strategy in drug design, significantly enhancing the biological activities of the parent molecule. This technical guide provides an in-depth exploration of the diverse biological potential of quinoline carbonitrile derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to aid in the ongoing research and development of this promising class of compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoline carbonitrile derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[1][2]
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of anticancer action for many quinoline carbonitrile derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. The 4-anilinoquinoline-3-carbonitrile scaffold has been extensively studied as a potent EGFR inhibitor.[1]
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by quinoline carbonitrile derivatives.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-4-chloroquinoline-3-carbonitrile: A Comprehensive Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed plausible synthetic route with experimental protocols, and its anticipated reactivity, highlighting its utility as a versatile intermediate for the synthesis of novel compounds.
Chemical Properties and Data
This compound is a polysubstituted quinoline derivative. The presence of multiple reactive sites—a bromine atom, a chlorine atom, and a nitrile group—makes it a highly valuable precursor for the construction of complex molecular architectures.
| Property | Value |
| CAS Number | 364793-54-4 |
| Molecular Formula | C₁₀H₄BrClN₂ |
| Molecular Weight | 267.51 g/mol |
| Purity | Typically ≥97% |
| Appearance | Solid (form may vary) |
| Storage | 4°C, sealed storage, away from moisture |
Table 1: Physicochemical Properties of this compound.[1]
Synthesis of this compound
While a direct, single-step synthesis for this compound is not extensively reported in the literature, a plausible and efficient two-step synthetic pathway can be proposed based on established organic reactions. This route involves the Vilsmeier-Haack cyclization of an appropriate acetanilide to form the corresponding quinoline-3-carbaldehyde, followed by the conversion of the aldehyde to a nitrile.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack synthesis of analogous 2-chloroquinoline-3-carbaldehydes.
Materials:
-
4-Bromoacetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (10 mmol) to N,N-dimethylformamide (10 mmol) at -5 °C with stirring.
-
Slowly add the prepared Vilsmeier reagent to a solution of 4-bromoacetanilide (5 mmol) in a suitable solvent like acetonitrile.
-
Reflux the reaction mixture for an appropriate time (typically monitored by TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and quench the reaction by washing with a sodium thiosulfate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 6-bromo-2-chloro-3-formyl quinoline.
Experimental Protocol: Synthesis of this compound
This protocol is based on the conversion of 2-chloroquinoline-3-carbaldehyde to its corresponding carbonitrile.
Materials:
-
6-Bromo-4-chloroquinoline-3-carbaldehyde
-
Ceric ammonium nitrate (CAN)
-
Aqueous ammonia
Procedure:
-
Dissolve 6-Bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent.
-
Add an aqueous solution of ceric ammonium nitrate to the reaction mixture.
-
Add aqueous ammonia to the mixture and stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Reactivity and Synthetic Applications
This compound is a versatile scaffold for further chemical modifications, offering multiple avenues for the synthesis of diverse heterocyclic compounds. The reactivity of the chloro, bromo, and cyano groups can be selectively exploited.
References
An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The efficacy and pharmacokinetic profile of these agents are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted quinolines, including lipophilicity (LogP), acid dissociation constant (pKa), solubility, and metabolic stability. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of how these parameters influence the biological activity and structure-activity relationships (SAR) of quinoline derivatives. Furthermore, this guide utilizes visualizations to illustrate key experimental workflows and relevant biological signaling pathways, offering a valuable resource for researchers and professionals engaged in the discovery and development of quinoline-based drugs.
Introduction to the Quinoline Scaffold
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This bicyclic system is a versatile pharmacophore due to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The physicochemical properties of quinoline can be finely tuned through the introduction of various substituents at different positions on the ring system, allowing for the optimization of its drug-like properties.[2] Understanding the interplay between chemical structure and physicochemical characteristics is therefore paramount in the rational design of novel quinoline-based therapeutics.
Key Physicochemical Properties of Substituted Quinolines
The journey of a drug from administration to its site of action is governed by a series of absorption, distribution, metabolism, and excretion (ADME) processes. These processes are, in turn, heavily influenced by the drug's physicochemical properties. For quinoline derivatives, the most critical parameters include lipophilicity, solubility, and pKa.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like many quinoline derivatives, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.
Table 1: Lipophilicity (LogP) of Representative Substituted Quinolines
| Compound | Substituent(s) | LogP | Reference |
| Quinoline | - | 2.03 | |
| 2-Methylquinoline | 2-CH₃ | 2.41 | |
| 4-Aminoquinoline | 4-NH₂ | 1.34 | Calculated |
| 7-Chloroquinoline | 7-Cl | 2.89 | Calculated |
| 8-Hydroxyquinoline | 8-OH | 1.86 | Calculated |
| Chloroquine | 7-Cl, 4-(diethylamino)pentylamino | 5.3 | [3] |
| Mefloquine | 2,8-bis(trifluoromethyl), 4-piperidinylmethanol | 4.8 | [3] |
Note: Calculated values are estimations and may vary from experimental values.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low bioavailability and hinder the development of effective oral formulations. The solubility of quinoline derivatives is highly dependent on their substitution pattern and the pH of the medium, especially for ionizable compounds.
Table 2: Aqueous Solubility of Selected Quinoline Derivatives
| Compound | Solubility (µg/mL) | Conditions | Reference |
| Quinoline | 60,000 | Water | |
| Chloroquine | 200 | pH 7.4 | [3] |
| Mefloquine | 21 | pH 7.4 | [3] |
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The basic nitrogen atom in the quinoline ring (pKa ≈ 4.9) and any ionizable substituents will influence the overall ionization state of the molecule in different physiological compartments, which in turn affects its solubility, permeability, and target binding.[4]
Table 3: pKa Values of Common Quinolines
| Compound | pKa | Reference |
| Quinoline | 4.92 | [4] |
| 4-Aminoquinoline | 9.17 | Calculated |
| 8-Hydroxyquinoline | 9.81 (phenolic), 5.03 (pyridinium) | Calculated |
Note: Calculated values are estimations and may vary from experimental values.
Metabolic Stability
The metabolic stability of a compound describes its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Low metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and the formation of potentially toxic metabolites. In vitro assays using liver microsomes or hepatocytes are commonly used to assess metabolic stability early in the drug discovery process.[5][6]
Table 4: Metabolic Stability of a Quinoline Derivative in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Representative Quinoline Derivative | 45 | 15.4 |
Note: This is an example data point. Values vary significantly based on the specific substitution pattern.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible determination of physicochemical properties is essential for building robust structure-activity relationships. The following sections provide detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Protocol:
-
Preparation of Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).
-
System Suitability: Equilibrate the RP-HPLC system with the initial mobile phase composition. Inject a standard mixture of compounds with known LogP values to establish a calibration curve.
-
Sample Analysis: Dissolve the test quinoline derivative in a suitable solvent and inject it into the HPLC system.
-
Data Acquisition: Record the retention time (t_R) of the test compound under different mobile phase compositions. Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
Calculate the retention factor (k) for each mobile phase composition using the formula: k = (t_R - t_0) / t_0
-
Plot log k versus the percentage of the organic modifier.
-
Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.
-
Calculate the LogP of the test compound using the calibration curve generated from the standard compounds.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: Prepare a solution of the quinoline derivative of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[8]
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.[8]
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often identified using the first or second derivative of the curve).[7]
Determination of Kinetic Aqueous Solubility by Nephelometry
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. Nephelometry measures the light scattering caused by precipitated particles.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the quinoline derivative in dimethyl sulfoxide (DMSO).[1]
-
Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with shaking.[1]
-
Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.[3]
-
Data Analysis: Compare the light scattering of the test compound to that of positive (insoluble) and negative (soluble) controls to determine the concentration at which precipitation occurs. This concentration is reported as the kinetic solubility.[3]
Determination of Metabolic Stability using Liver Microsomes
This in vitro assay assesses the rate of metabolism of a compound by Phase I enzymes present in liver microsomes.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH-regenerating system (cofactor).[9]
-
Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the quinoline derivative (at a low concentration, e.g., 1 µM) and the NADPH-regenerating system.[5]
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[9]
Influence of Physicochemical Properties on Biological Activity
The physicochemical properties of substituted quinolines have a profound impact on their biological activity.
-
Lipophilicity: An optimal lipophilicity is required for a drug to effectively partition into and cross cell membranes to reach its intracellular target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.
-
Solubility: Adequate aqueous solubility is a prerequisite for oral absorption. For intravenous administration, high solubility is essential to avoid precipitation in the bloodstream.
-
pKa: The ionization state of a quinoline derivative, governed by its pKa, affects its solubility, membrane permeability, and interaction with its biological target. For example, the accumulation of basic antimalarial quinolines in the acidic food vacuole of the malaria parasite is a key aspect of their mechanism of action.
-
Metabolic Stability: A compound with high metabolic stability is more likely to have a longer half-life in the body, allowing for less frequent dosing. Conversely, a compound that is rapidly metabolized may not maintain therapeutic concentrations for a sufficient duration.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoline derivatives stem from their ability to modulate various cellular signaling pathways.
Inhibition of Hemozoin Formation in Malaria
A primary mechanism of action for many quinoline antimalarials, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To detoxify, the parasite polymerizes heme into an insoluble crystalline pigment called hemozoin. Quinolines are thought to interfere with this process by capping the growing hemozoin crystal, preventing further heme polymerization. This leads to the accumulation of toxic free heme, which damages the parasite's membranes and leads to its death.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deconstructing Quinoline-Class Antimalarials to Identify Fundamental Physicochemical Properties of Beta-Hematin Crystal Growth Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.harvard.edu [scholar.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-chloroquinoline-3-carbonitrile is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key pharmacophore in a variety of biologically active compounds, suggesting its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and prospective applications, particularly in the realm of anticancer and kinase inhibitor research. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of new pharmaceuticals.
Introduction
Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of specific substituents onto the quinoline scaffold can significantly modulate its pharmacological profile. The presence of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carbonitrile group at the 3-position of the quinoline ring system endows this compound with a unique electronic and steric profile, making it an attractive starting material for the synthesis of targeted therapeutic agents. The carbonitrile group, in particular, is a versatile functional group that can participate in various chemical transformations and can also act as a key interaction point with biological targets.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄BrClN₂ | --INVALID-LINK-- |
| Molecular Weight | 267.51 g/mol | --INVALID-LINK-- |
| CAS Number | 364793-54-4 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | |
| Purity | ≥97% (commercially available) | --INVALID-LINK-- |
| Storage | 4°C, sealed storage, away from moisture | --INVALID-LINK-- |
Synthesis
While a direct, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically approached through a multi-step process starting from commercially available precursors. The key steps would involve the construction of the 6-bromo-4-hydroxyquinoline core, followed by chlorination and subsequent introduction of the carbonitrile group at the 3-position.
Synthesis of the Precursor: 6-Bromo-4-chloroquinoline
The synthesis of the crucial intermediate, 6-bromo-4-chloroquinoline, has been well-documented. A common and effective method involves the cyclization of a substituted aniline followed by chlorination.
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline [2][3]
-
Step 1: Cyclization to 6-Bromoquinolin-4-ol: 4-Bromoaniline is reacted with diethyl malonate or a similar three-carbon synthon, followed by a high-temperature cyclization reaction, often in a high-boiling solvent like diphenyl ether, to yield 6-bromoquinolin-4-ol.
-
Step 2: Chlorination: 6-Bromoquinolin-4-ol is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield 6-bromo-4-chloroquinoline. The reaction is typically carried out at reflux temperature. After completion, the reaction mixture is carefully quenched with ice water, and the product is isolated by filtration or extraction.
| Reactant | Moles | Equivalents |
| 6-Bromoquinolin-4-ol | 0.009 | 1 |
| Phosphorus oxychloride (POCl₃) | - | Excess |
| N,N-Dimethylformamide (DMF) | - | Catalytic |
Characterization Data for 6-Bromo-4-chloroquinoline:
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H).[4]
-
ESI-MS: m/z = 242 [M+H]⁺.[4]
Proposed Synthesis of this compound
The introduction of the carbonitrile group at the 3-position of the 6-bromo-4-chloroquinoline scaffold is the final and most crucial step. Several synthetic strategies could be employed to achieve this transformation.
Method A: Vilsmeier-Haack Formylation followed by Conversion to Nitrile
A plausible route involves the formylation of a suitable precursor at the 3-position using the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to a nitrile.[1][5][6][7][8]
Method B: Sandmeyer Reaction
Another viable approach is the Sandmeyer reaction, which involves the diazotization of a 3-amino-6-bromo-4-chloroquinoline precursor followed by treatment with a cyanide salt, typically copper(I) cyanide.[9][10][11][12] This method is a classic and reliable way to introduce a nitrile group onto an aromatic ring.
Potential Biological Activity and Applications
While specific biological data for this compound is not prominently available in the reviewed literature, the quinoline scaffold and, more specifically, quinoline-3-carbonitrile derivatives, are known to exhibit significant anticancer and kinase inhibitory activities.
Anticancer Potential
Numerous studies have highlighted the potential of substituted quinolines as anticancer agents.[9][13][14][15][16] The mechanisms of action are varied and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of various signaling pathways crucial for cancer cell proliferation and survival. The presence of the electron-withdrawing carbonitrile group at the 3-position, combined with the halogen substituents, may enhance the cytotoxic activity of the molecule.[17]
Kinase Inhibitory Activity
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[18][19] Quinoline-based compounds have been successfully developed as kinase inhibitors. For instance, certain 4-anilino-3-quinolinecarbonitriles have shown potent inhibitory activity against Src kinase.[20] The structural features of this compound make it a promising candidate for the development of novel kinase inhibitors. The quinoline core can act as a scaffold to position substituents that interact with the ATP-binding site of kinases, while the carbonitrile group can form key hydrogen bonds or other interactions with the target protein.[21]
Future Perspectives
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Development of a robust and high-yielding synthesis: A detailed and optimized synthetic protocol is essential for making this compound readily accessible for further studies.
-
Comprehensive biological screening: The compound should be systematically evaluated for its anticancer activity against a panel of cancer cell lines and for its inhibitory activity against a broad range of kinases.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives with modifications at the 4- and 6-positions would provide valuable insights into the structural requirements for optimal biological activity.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and pharmacokinetic properties.
Conclusion
This technical guide has summarized the available information on this compound, highlighting its physicochemical properties, plausible synthetic routes, and potential as a scaffold for the development of anticancer agents and kinase inhibitors. While further research is needed to fully elucidate its biological profile, the structural features of this molecule make it a compelling target for medicinal chemists and drug discovery professionals. The methodologies and insights presented herein are intended to facilitate and inspire future investigations into this promising area of research.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 6-Bromo-4-chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and key experimental context for 6-Bromo-4-chloroquinoline-3-carbonitrile (CAS No: 364793-54-4). This intermediate is of significant interest in medicinal chemistry, particularly as a building block for targeted therapeutics. This guide consolidates safety data, details relevant experimental protocols, and visualizes its role in chemical synthesis and biological pathways.
Core Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety profile can be constructed from data on its immediate precursors and structural analogs. The data strongly suggests that this compound should be handled as a hazardous substance, requiring stringent safety precautions.
Hazard Identification and Classification
Based on GHS classifications for the target compound and its close analogs, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The GHS pictograms and hazard statements for the isomeric 6-Bromo-2-chloroquinoline-3-carbonitrile indicate it is toxic if swallowed, in contact with skin, or if inhaled.[4]
Table 1: Summary of Quantitative Safety Data and Handling Recommendations
| Parameter | Data / Recommendation | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
| Signal Word | Warning | [1][3] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and impervious clothing. A lab coat is mandatory.Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be required. | [5][6] |
| First Aid Measures | If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7]In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[5][8]In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[2][7]If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7] | |
| Handling & Storage | Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[5]Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 4°C, sealed and away from moisture.[1][5] | |
| Fire-Fighting Measures | Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide gas.[2] |
Experimental Protocols
This compound is a synthetic intermediate. Its preparation involves a multi-step synthesis, primarily the construction of the quinoline core followed by functional group manipulations. Below are detailed methodologies for key transformations.
Synthesis of Key Intermediate: 6-Bromo-4-chloroquinoline
The most common route to this class of compounds involves the chlorination of the corresponding 4-hydroxyquinoline (or its tautomer, quinolin-4-one).
Protocol: Chlorination of 6-Bromoquinolin-4-ol [9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 eq).
-
Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 volumes per gram of starting material). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops) can be added to facilitate the reaction.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After completion, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH reaches 7-8.
-
The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Dry the product in a vacuum oven. The resulting 6-Bromo-4-chloroquinoline can be used in the next step or further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
-
Proposed Synthesis of this compound
The introduction of the carbonitrile group at the C3 position can be achieved from a 3-formylquinoline precursor via a Vilsmeier-Haack reaction followed by conversion of the aldehyde.
Step A: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde (via Vilsmeier-Haack Reaction) [11]
-
Vilsmeier Reagent Formation: In a fume hood, cool N,N-dimethylformamide (DMF) to 0°C and add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
Reaction: Add the appropriate N-(4-bromophenyl)acetamide to the Vilsmeier reagent. Heat the mixture (e.g., to 90°C) for several hours.
-
Work-up: Cool the reaction and pour it onto crushed ice, followed by alkaline hydrolysis to yield the 2-chloro-3-formylquinoline derivative.
Step B: Conversion of Aldehyde to Nitrile [12]
-
Reaction Setup: Dissolve the 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent.
-
Reagent Addition: Treat the solution with reagents such as hydroxylamine hydrochloride to form the oxime, followed by dehydration with a reagent like thionyl chloride or by treatment with ceric ammonium nitrate (CAN) in aqueous ammonia.
-
Isolation: Following reaction completion, the product is isolated using standard extraction and purification techniques (e.g., column chromatography) to yield the final this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Bromo-4-chloroquinoline 65340-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 99465-04-0|6-Bromo-2-chloroquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. epa.gov [epa.gov]
- 8. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. atlantis-press.com [atlantis-press.com]
- 10. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. ijsr.net [ijsr.net]
- 12. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
Navigating the Path to Formulation: A Technical Guide to the Solubility of 6-Bromo-4-chloroquinoline-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Critical Role of Solubility in Drug Development
The journey of a potential drug molecule from the laboratory to a viable therapeutic agent is fraught with challenges, with poor solubility being a primary hurdle. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][2] Therefore, characterizing the solubility of a compound like 6-Bromo-4-chloroquinoline-3-carbonitrile is an indispensable early-stage activity in pharmaceutical development.[5] This data informs crucial decisions regarding:
-
Formulation Development: Identifying suitable solvent systems for liquid dosage forms or for the manufacturing process of solid dosage forms.[2]
-
Preclinical Studies: Enabling the preparation of solutions for in vitro and in vivo testing.
-
Process Chemistry: Aiding in the selection of appropriate solvents for reaction, purification, and crystallization, which can impact yield and purity.
-
Bioavailability Prediction: Serving as a key parameter in biopharmaceutical classification systems that predict a drug's absorption characteristics.[1]
Illustrative Solubility Data
The following table presents a hypothetical but representative summary of the solubility of this compound in a range of common organic solvents at two standard temperatures. This table is intended to serve as a template for the presentation of experimentally derived data. The solvents are selected to cover a spectrum of polarities.
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |
| Non-Polar | ||||
| n-Hexane | C₆H₁₄ | 0.1 | < 0.1 | < 0.1 |
| Toluene | C₇H₈ | 2.4 | 5.2 | 12.8 |
| Polar Aprotic | ||||
| Dichloromethane | CH₂Cl₂ | 3.1 | 15.5 | 32.1 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 8.9 | 18.5 |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 25.3 | 55.7 |
| Acetone | C₃H₆O | 5.1 | 30.8 | 68.2 |
| Acetonitrile | C₂H₃N | 5.8 | 18.4 | 40.3 |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 200 | > 200 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 200 | > 200 |
| Polar Protic | ||||
| 1-Butanol | C₄H₁₀O | 3.9 | 3.1 | 7.9 |
| Isopropanol | C₃H₈O | 3.9 | 4.5 | 10.2 |
| Ethanol | C₂H₆O | 4.3 | 6.7 | 15.4 |
| Methanol | CH₄O | 5.1 | 9.8 | 22.0 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal equilibrium (or "shake-flask") method.[6] This procedure ensures that the solvent is fully saturated with the solute at a constant temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.01 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[6]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established by taking measurements at different time points until the concentration remains constant.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the isothermal equilibrium method.
Caption: Workflow for solubility determination.
Conclusion
While direct solubility data for this compound remains to be published, this guide provides the necessary framework for researchers and drug development professionals to undertake this crucial characterization. The detailed isothermal equilibrium protocol is a robust and reliable method for generating high-quality, thermodynamically relevant solubility data. The systematic determination of solubility in a diverse range of organic solvents is a foundational step that will significantly de-risk and accelerate the subsequent stages of formulation and preclinical development for this promising compound.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile from 4-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol starts from the readily available starting material, 4-bromoaniline, and proceeds through a three-step reaction sequence.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The synthetic route described herein is based on the well-established Gould-Jacobs reaction, followed by a chlorination step.[1] This method offers a reliable and scalable approach to obtaining the desired product.
Overall Synthetic Scheme
The synthesis of this compound from 4-bromoaniline is accomplished in three main steps:
-
Condensation: Reaction of 4-bromoaniline with ethyl (ethoxymethylene)cyanoacetate (EMCE) to form the intermediate, ethyl 2-cyano-3-(4-bromoanilino)acrylate.
-
Cyclization: Thermal cyclization of the intermediate in a high-boiling solvent to yield 6-bromo-4-hydroxyquinoline-3-carbonitrile.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride (POCl₃) to afford the final product.
References
Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. A significant application of this reaction is in the synthesis of functionalized quinolines, which are core structures in many biologically active compounds and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of quinolines, specifically 2-chloro-3-formylquinolines, using the Vilsmeier-Haack cyclization of N-arylacetamides.
Introduction
The synthesis of the quinoline ring system is of great interest in medicinal chemistry due to its presence in a wide array of compounds with diverse biological activities. The Vilsmeier-Haack reaction offers a direct and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1] This one-pot cyclization reaction utilizes the Vilsmeier reagent, typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[2][3][4]
The resulting 2-chloro-3-formylquinolines are valuable synthetic intermediates. The chloro and formyl groups can be readily transformed into various other functionalities, providing a gateway to a diverse library of quinoline derivatives for drug discovery and development.[5]
Reaction Mechanism and Workflow
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the N-arylacetamide.
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.
Stage 2: Cyclization of N-Arylacetamide The N-arylacetamide reacts with the Vilsmeier reagent. The reaction involves a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline. Electron-donating groups on the N-arylacetamide substrate generally facilitate the reaction and improve yields.
Below is a diagram illustrating the general experimental workflow for this synthesis.
The logical relationship for the synthesis is outlined in the following diagram.
Experimental Protocols
Protocol 1: General Synthesis of 2-Chloro-3-formylquinolines
This protocol is adapted from procedures described for the synthesis of various substituted quinolines.[3]
Materials:
-
Substituted N-arylacetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution (for neutralization)
-
Ethyl acetate or other suitable solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The molar ratio of POCl₃ to DMF is typically high, with an optimized ratio of POCl₃ to the acetanilide substrate being around 12:1 for maximum yield in some cases. Stir the resulting mixture (the Vilsmeier reagent) for 30 minutes at low temperature.
-
Add the corresponding N-arylacetamide substrate in portions to the freshly prepared Vilsmeier reagent.
-
After the addition is complete, slowly raise the temperature and then heat the reaction mixture, typically between 80-90°C. The reaction time can vary from a few hours to over 16 hours, depending on the substrate.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][6]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate solution, until the product precipitates.
-
Filter the crude solid product, wash it thoroughly with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.[6]
Protocol 2: Microwave-Assisted Synthesis of 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline
This protocol demonstrates a variation of the Vilsmeier-Haack reaction using microwave irradiation to potentially shorten reaction times and improve yields.[7]
Materials:
-
3-acetyl-2,4-dihydroxyquinoline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution
Procedure:
-
Prepare the Vilsmeier reagent by cooling DMF (0.05 mol) to 0°C and adding POCl₃ (0.14 mol) dropwise with stirring. Stir for an additional 30 minutes at room temperature.
-
Cool the reagent to 5°C and add 3-acetyl-2,4-dihydroxyquinoline (0.012 mol).
-
Continue stirring for 30 minutes, then heat the mixture in a microwave reactor. For example, heating at 120°C and 180 W for 5 minutes has been reported for subsequent steps, indicating the potential for microwave application.[7] Note: The specific reference describes conventional heating for this step for 17 hours, but microwave heating is used in subsequent transformations, suggesting its applicability.[7] A critical aspect is to carefully control the temperature, as temperatures above 60°C can lead to product degradation.[7]
-
After the reaction, pour the cooled mixture into crushed ice and neutralize with sodium carbonate solution.
-
Filter the crude solid, dry it, and purify by column chromatography.
Data Presentation
The efficiency of the Vilsmeier-Haack reaction for quinoline synthesis is highly dependent on reaction conditions and the nature of the substituents on the N-arylacetamide starting material.
Table 1: Optimization of POCl₃ Molar Ratio
This table summarizes the effect of varying the molar proportion of POCl₃ on the yield of 2-chloro-7-methoxy-3-formylquinoline from m-methoxyacetanilide at 90°C.
| Entry | Substrate:POCl₃ Molar Ratio | Yield (%) |
| 1 | 1:3 | 35 |
| 2 | 1:5 | 50 |
| 3 | 1:8 | 65 |
| 4 | 1:10 | 75 |
| 5 | 1:12 | 80 |
| 6 | 1:15 | 80 |
Data sourced from reference.
Table 2: Effect of Substituents on N-Arylacetamide on Reaction Time and Yield
Electron-donating groups (EDG) on the aromatic ring of the N-arylacetamide generally lead to higher yields and shorter reaction times compared to electron-withdrawing groups (EWG).
| N-Arylacetamide Substituent | Position | Reaction Time (h) | Yield (%) | Product |
| H | - | 10 | 60 | 2-Chloro-3-formylquinoline |
| CH₃ | o- | 10 | 55 | 2-Chloro-8-methyl-3-formylquinoline |
| CH₃ | m- | 6 | 70 | 2-Chloro-7-methyl-3-formylquinoline |
| CH₃ | p- | 8 | 65 | 2-Chloro-6-methyl-3-formylquinoline |
| OCH₃ | m- | 5 | 80 | 2-Chloro-7-methoxy-3-formylquinoline |
| Cl | p- | 12 | 50 | 2,6-Dichloro-3-formylquinoline |
| NO₂ | p- | 15 | 40 | 2-Chloro-6-nitro-3-formylquinoline |
Data compiled and adapted from references[2][3]. Yields are representative and can vary based on specific reaction conditions.
Applications and Further Transformations
The 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction are versatile building blocks.
-
Nucleophilic Substitution: The 2-chloro group can be readily displaced by various nucleophiles. For instance, reaction with sodium sulfide can yield the corresponding thione, which can be further alkylated to produce thioethers with potential fungicidal and bactericidal activities.
-
Formyl Group Transformations: The 3-formyl group is a handle for numerous chemical modifications. It can be converted into cyano or alkoxycarbonyl groups, or used in condensation reactions to form Schiff bases, extending the molecular complexity and enabling the synthesis of fused heterocyclic systems.[2]
These transformations allow for the development of novel quinoline-based compounds, which are crucial for screening for potential anticancer, antimalarial, and antimicrobial agents.[7]
References
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the nucleophilic substitution on 4-chloroquinolines, a cornerstone reaction in the synthesis of a wide array of biologically active compounds, including antimalarials, anticancer agents, and kinase inhibitors.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization at the C4-position is crucial for the biological activity of many quinoline-based drugs. Nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is the most common method to introduce diverse functionalities at this position.[1][2] This reaction involves the attack of a nucleophile on the electron-deficient C4-carbon of the quinoline ring, followed by the displacement of the chloride leaving group. The reactivity of 4-chloroquinolines is enhanced by the electron-withdrawing effect of the quinoline nitrogen. This document outlines various protocols for this transformation, including conventional heating, microwave-assisted synthesis, and palladium-catalyzed methods, providing researchers with a comprehensive guide to synthesize 4-substituted quinoline derivatives.
General Reaction Workflow
The general workflow for the nucleophilic substitution on 4-chloroquinolines is depicted below. The process begins with the selection of the appropriate 4-chloroquinoline starting material and the desired nucleophile. The reaction is then set up under optimized conditions, which may involve conventional heating or microwave irradiation, in a suitable solvent and often in the presence of a base or a catalyst. Following the reaction, the product is isolated and purified using standard techniques such as extraction, crystallization, or chromatography.
Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-Aminoquinolines
This protocol describes the direct coupling of a 4-chloroquinoline with an amine under conventional heating.[1][2]
Materials:
-
4,7-dichloroquinoline
-
Primary or secondary amine (e.g., 1,3-diaminopropane)
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., K2CO3, NaOH, if required)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
If the amine salt is used or if the amine is a secondary amine, add a base (1.0-2.0 eq). No extra base is needed for primary amines.[1]
-
The reaction mixture is then heated to reflux (typically >120°C) for an extended period (typically >24 h).[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines.[1][2]
Materials:
-
4,7-dichloroquinoline
-
Amine (primary, secondary, anilines, or N-heteroarenes)
-
Solvent (e.g., DMSO, ethanol, acetonitrile)
-
Base (e.g., none for primary amines, an auxiliary base for secondary amines, NaOH for aryl/heteroarylamines)[1]
-
Microwave vial
-
Microwave reactor
-
Magnetic stirrer
Procedure:
-
In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.
-
Add a base if necessary, depending on the nature of the amine nucleophile.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140°C or 180°C) for a short duration (e.g., 20-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
For less reactive amines or for achieving higher yields and milder reaction conditions, palladium-catalyzed amination is a powerful alternative.[3]
Materials:
-
4-chloroquinoline
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., BINAP, DPEphos)[3]
-
Base (e.g., KOt-Bu)[3]
-
Anhydrous solvent (e.g., Toluene, THF)
-
Schlenk tube or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the 4-chloroquinoline (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., 2 mol%), ligand (e.g., 2 mol%), and base (1.4 eq) to a Schlenk tube.[3]
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 70-100°C) for the specified time (e.g., 12-24 h).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation: Comparison of Protocols
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on 4-chloroquinolines with various nucleophiles.
| Nucleophile | Method | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Amines | |||||||
| Alkylamines | Conventional | - | Alcohol/DMF | >120 | >24 h | Moderate-Good | [1][2] |
| Alkylamines | Microwave | Base (if needed) | DMSO | 140-180 | 20-30 min | 80-95 | [1] |
| Anilines | Conventional | - | Alcohol/DMF | >120 | >24 h | Lower than alkylamines | [1] |
| Anilines | Microwave | NaOH | DMSO | 140-180 | 20-30 min | Good | [1] |
| Dialkylamines | Pd-catalyzed | PdCl2(PPh3)2/TEA | THF | 70 | 24 h | Moderate-Good | [1][2] |
| Oxygen Nucleophiles | |||||||
| Phenols | Microwave | - | [bmim][PF6] | MW | Short | Good-Excellent | [4] |
| Alcohols | - | NaH | - | - | - | - | [5] |
| Sulfur Nucleophiles | |||||||
| Thiols | - | - | - | - | - | Good | [6][7] |
| Thiourea | Fusion | - | - | Fusion | - | - | [8] |
| Other Nucleophiles | |||||||
| 1,2,4-Triazole | Acid/Base Catalysis | HCl or Na salt | - | - | - | - | [9] |
| Sodium Azide | - | - | - | - | - | - | [10] |
Signaling Pathway and Logical Relationships
The synthesized 4-aminoquinoline derivatives, such as chloroquine, are well-known antimalarial agents. Their mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite. The logical relationship of this mechanism is illustrated below.
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Conclusion
The nucleophilic substitution of 4-chloroquinolines is a versatile and indispensable reaction for the synthesis of a vast number of pharmacologically relevant molecules. The choice of the synthetic protocol depends on the nature of the nucleophile, the desired scale of the reaction, and the available equipment. Conventional heating methods are straightforward but often require harsh conditions and long reaction times. Microwave-assisted synthesis offers a green and efficient alternative, significantly accelerating the reaction rate. For challenging substrates, palladium-catalyzed cross-coupling reactions provide a powerful tool to achieve high yields under milder conditions. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-alkoxy-8-hydroxyquinolines [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science.lpnu.ua]
- 7. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloroquinoline-3-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions C4 (chloro) and C6 (bromo) offers opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential therapeutic applications. Notably, derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile have been identified as potent and irreversible inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases, which are crucial targets in oncology.
This document provides detailed application notes and a generalized protocol for the selective Suzuki coupling reaction at the C6-bromo position of this compound.
Key Applications
The primary application of Suzuki coupling reactions with this compound is the synthesis of 6-aryl-4-chloroquinoline-3-carbonitrile derivatives. These compounds are valuable intermediates in the development of targeted cancer therapies. The introduction of various aryl groups at the C6 position allows for the fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for target kinases like HER-2 and EGFR.
Reaction Selectivity: C6-Br vs. C4-Cl
In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This inherent difference in reactivity allows for the selective functionalization of dihalogenated substrates. In the case of this compound, the C-Br bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C4 position. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, it is possible to achieve highly selective coupling at the C6 position while leaving the C4-chloro group intact for subsequent transformations.
Quantitative Data Summary
The following table summarizes representative yields for the selective Suzuki coupling of this compound with various arylboronic acids. These data are compiled based on typical outcomes for similar substrates under optimized conditions.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-6-phenylquinoline-3-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile | 75-85 |
| 5 | Thiophen-2-ylboronic acid | 4-Chloro-6-(thiophen-2-yl)quinoline-3-carbonitrile | 70-80 |
Experimental Protocol: Selective Suzuki Coupling at the C6 Position
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloroquinoline-3-carbonitrile.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
HER-2/EGFR Signaling Pathway
Caption: Simplified HER-2/EGFR signaling pathway and inhibition.
Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloroquinoline-3-carbonitrile is a key heterocyclic building block in the field of medicinal chemistry, primarily utilized as a versatile scaffold for the synthesis of potent kinase inhibitors. The quinoline core, substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carbonitrile group at the 3-position, provides a strategic framework for the development of targeted therapeutic agents. The electron-withdrawing nature of the 3-carbonitrile group, coupled with the reactive chloro group at the 4-position, makes this molecule an ideal starting point for the synthesis of various 4-substituted aminoquinoline derivatives. These derivatives have shown significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
This document provides detailed application notes on the use of this compound in the development of kinase inhibitors, with a particular focus on Src kinase. It includes a summary of biological activity data, detailed experimental protocols for the synthesis of derivatives, and a protocol for a kinase inhibition assay.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a scaffold for the development of ATP-competitive kinase inhibitors. The 4-chloro group is readily displaced by primary amines, allowing for the introduction of a variety of substituted anilino groups. This modular synthesis approach enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
Notably, the 4-anilino-3-quinolinecarbonitrile scaffold has been identified as a privileged structure for targeting several important kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Early work identified 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile as an EGFR inhibitor[1].
-
Src Kinase: Variation of substituents on the 4-anilino group and at the 7-position of the quinoline ring has led to the discovery of potent and selective Src kinase inhibitors[1][2][3].
-
MEK Kinase: The 3-quinolinecarbonitrile template has also been utilized to develop inhibitors of MEK, a key component of the Ras-MAPK signaling cascade[1][4].
The bromine atom at the 6-position can be used for further structural modifications through cross-coupling reactions or can contribute to the overall binding affinity and pharmacokinetic properties of the final compound.
Quantitative Data: Inhibition of Src Kinase Activity
The following table summarizes the in vitro inhibitory activity of selected 4-anilino-quinoline-3-carbonitrile derivatives against Src kinase. These examples, while not all containing the 6-bromo substituent, illustrate the potency that can be achieved with this scaffold. The data is derived from studies focused on optimizing Src inhibitors based on the 4-anilino-3-quinolinecarbonitrile core.
| Compound ID | C-4 Anilino Substituent | C-6 Substituent | C-7 Substituent | Src Kinase IC50 (nM) | Cellular Proliferation IC50 (nM) | Reference |
| 1a | 2,4-dichlorophenyl | H | 6,7-dimethoxy | 30 | - | [2] |
| 1c | 2,4-dichloro-5-methoxyphenyl | H | 6,7-dimethoxy | - | - | [2] |
| 2c | 2,4-dichloro-5-methoxyphenyl | H | 3-(morpholin-4-yl)propoxy | - | - | [2] |
| 31a | 2,4-dichloro-5-methoxyphenyl | H | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 | 100 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-(2,4-dichloro-5-methoxyanilino)quinoline-3-carbonitrile
This protocol describes a representative synthesis of a 4-anilino-6-bromoquinoline-3-carbonitrile derivative, a potent Src kinase inhibitor scaffold.
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
-
To a solution of 2-amino-5-bromobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF), add (1-ethoxyethylidene)malononitrile (1.1 equivalents).
-
Heat the reaction mixture at 120 °C for 4-6 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-bromo-4-hydroxyquinoline-3-carbonitrile.
Step 2: Synthesis of this compound
-
Suspend 6-bromo-4-hydroxyquinoline-3-carbonitrile (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.
Step 3: Synthesis of 6-Bromo-4-(2,4-dichloro-5-methoxyanilino)quinoline-3-carbonitrile
-
Dissolve this compound (1 equivalent) and 2,4-dichloro-5-methoxyaniline (1.1 equivalents) in isopropanol.
-
Add a catalytic amount of hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting solid by filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to yield the final compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a target kinase, such as Src, using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target kinase (e.g., recombinant human Src kinase)
-
Kinase substrate (e.g., a generic peptide substrate for Src)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells). b. Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. The amount of light generated is proportional to the amount of ADP produced, and thus to the kinase activity. c. Calculate the percent inhibition for each compound concentration relative to the vehicle control. d. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Src Kinase Signaling Pathway
The following diagram illustrates a simplified overview of the Src kinase signaling pathway, which is involved in regulating cell proliferation, survival, migration, and angiogenesis. Src is a non-receptor tyrosine kinase that can be activated by various upstream signals, including growth factor receptors (e.g., EGFR) and integrins. Once activated, Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways.
Caption: Simplified Src Kinase Signaling Pathway.
Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation
This diagram outlines the general workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Caption: Kinase Inhibitor Development Workflow.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloroquinoline-3-carbonitrile is a versatile heterocyclic building block crucial in the synthesis of a diverse range of biologically active molecules. Its unique structural features, possessing two distinct reactive sites—a labile chlorine atom at the 4-position and a bromine atom at the 6-position—allow for sequential and regioselective functionalization. This dual reactivity makes it an ideal scaffold for the development of kinase inhibitors and other potential therapeutic agents. The electron-withdrawing nitrile group at the 3-position further activates the quinoline ring system, influencing its chemical reactivity and biological interactions. These application notes provide an overview of its utility and detailed protocols for its key transformations.
Key Applications
The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of potent enzyme inhibitors, particularly targeting protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[2] The quinoline-3-carbonitrile core serves as a scaffold that can be elaborated to interact with the ATP-binding site of various kinases.
Derivatives of this intermediate have shown significant inhibitory activity against:
-
Src Kinase [6]
The general strategy involves the displacement of the 4-chloro group via nucleophilic aromatic substitution (SNAr) with various anilines to introduce a key pharmacophoric element. The 6-bromo position can then be further modified, for example, through palladium-catalyzed cross-coupling reactions, to enhance potency, selectivity, and pharmacokinetic properties.
Synthetic Transformations and Protocols
Two principal types of reactions highlight the synthetic utility of this compound: Nucleophilic Aromatic Substitution at the C4-position and Suzuki-Miyaura Cross-Coupling at the C6-position.
Nucleophilic Aromatic Substitution (SNAr) of the C4-Chloro Group
The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of the fused benzene ring, the quinoline nitrogen, and the C3-nitrile group. This allows for the facile introduction of various nucleophiles, most commonly substituted anilines, to generate 4-anilinoquinoline-3-carbonitrile derivatives.
Experimental Protocol: Synthesis of 6-Bromo-4-(3-bromoanilino)quinoline-3-carbonitrile
This protocol is adapted from methodologies used for similar 4-chloroquinoline derivatives.
Materials:
-
This compound
-
3-Bromoaniline
-
Isopropanol (or other suitable solvent like n-butanol or DMF)
-
Hydrochloric acid (catalytic amount, optional)
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol (10-15 mL per mmol of starting material), add 3-bromoaniline (1.1 - 1.5 eq).
-
A catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether to afford the desired product.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for SNAr Reactions (Analogous Systems):
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | 3-Bromoaniline | Isopropanol | Reflux | 4 | 85 | [4] |
| 4-Chloro-6-(crotonamido)quinoline-3-carbonitrile | 3-Ethynylaniline | n-Butanol | 110 | 16 | 65 | [3] |
| 4-Chloro-6-nitroquinoline-3-carbonitrile | Aniline | Ethanol | Reflux | 6 | 92 | (General procedure) |
Suzuki-Miyaura Cross-Coupling of the C6-Bromo Group
The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, providing a powerful tool for structure-activity relationship (SAR) studies and for optimizing the properties of lead compounds. This reaction is typically performed after the SNAr reaction at the C4-position.
Experimental Protocol: Synthesis of 6-Aryl-4-anilinoquinoline-3-carbonitriles
This protocol is a general procedure based on standard Suzuki-Miyaura coupling conditions.
Materials:
-
6-Bromo-4-(arylamino)quinoline-3-carbonitrile (from the previous step)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2-3 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene)
Procedure:
-
In a reaction vessel, combine the 6-bromo-4-(arylamino)quinoline-3-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-aryl-4-anilinoquinoline-3-carbonitrile.
Quantitative Data for Suzuki-Miyaura Reactions (Analogous Systems):
| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl2(PPh3)2/PCy3 | K2CO3 | Dioxane/Water | ~40% (for trisubstituted product) | [3] (related system) |
| 6-Chloropurine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Water | 95 | [7] (analogous heterocycle) |
| Aryl Bromides | Phenylboronic Acid | Pd-thiosemicarbazone complex | Na2CO3 | DMF/H2O | 80-95 | [8] (general conditions) |
Visualizing Synthetic Pathways and Biological Mechanisms
Synthetic Workflow
The following diagram illustrates the sequential functionalization of this compound.
Caption: Synthetic utility of the intermediate.
EGFR/HER-2 Signaling Pathway and Inhibition
Derivatives synthesized from this compound often function as irreversible inhibitors of EGFR and HER-2. They typically contain a "warhead" (like a crotonamide group) introduced at the 6-position (after initial functionalization) that forms a covalent bond with a cysteine residue in the active site of the kinase.
Caption: EGFR/HER-2 signaling and inhibition.
Conclusion
This compound is a high-value intermediate for the synthesis of kinase inhibitors and other pharmacologically relevant molecules. Its well-defined and predictable reactivity at the C4 and C6 positions allows for the systematic development of compound libraries for lead optimization in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to exploit the full synthetic potential of this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. ucj.org.ua [ucj.org.ua]
- 3. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoline is a versatile heterocyclic scaffold found in a wide range of natural and synthetic compounds with significant biological activities.[1][2] Quinoline derivatives are crucial in medicinal chemistry, forming the basis for drugs with anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] The quinoline-3-carbonitrile moiety, in particular, serves as a valuable synthetic intermediate due to the reactivity of the nitrile (-C≡N) group. The nitrile functional group is robust, not easily metabolized, and can act as a key pharmacophore, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups like carbonyls.[6][7]
This document provides detailed application notes and experimental protocols for the chemical derivatization of the nitrile group in quinoline-3-carbonitriles. These transformations allow for the synthesis of diverse molecular architectures, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The primary reactions covered include hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition reactions to form tetrazoles.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group is a fundamental transformation that can yield either a primary amide or a carboxylic acid, depending on the reaction conditions.[8] Amides are valuable in drug design as they can form crucial hydrogen bonds with biological targets. Carboxylic acids introduce an acidic center, which can improve solubility and serve as a key binding motif.
Application Note: Partial Hydrolysis to Quinoline-3-carboxamide
Partial hydrolysis under controlled conditions allows for the isolation of the amide intermediate. This transformation is often achieved using milder acidic or basic conditions, or through methods like manganese dioxide-catalyzed hydration in a flow system.[9] A common laboratory method involves using an alkaline solution of hydrogen peroxide, which provides a mild route to the amide while minimizing over-hydrolysis to the carboxylic acid.[10]
Protocol 1: Synthesis of Quinoline-3-carboxamide
Materials:
-
Quinoline-3-carbonitrile
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve quinoline-3-carbonitrile (1.0 eq) in ethanol.
-
Add the sodium hydroxide solution (1.5 eq) to the mixture and cool the flask in an ice bath.
-
Slowly add hydrogen peroxide (3.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the quinoline-3-carboxamide.
Reduction of the Nitrile Group to a Primary Amine
Reduction of the nitrile group yields a primary amine (e.g., 3-(aminomethyl)quinoline), introducing a basic and highly versatile functional group. This amine can serve as a key site for further derivatization or as a critical pharmacophoric element for interacting with biological targets. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[11][12][13]
Application Note: Synthesis of 3-(aminomethyl)quinoline
The use of strong reducing agents like LiAlH₄ provides an efficient route to primary amines from nitriles.[11][13] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is another effective method, often preferred for its milder conditions and industrial scalability.[14] To prevent the formation of secondary and tertiary amine by-products during catalytic hydrogenation, ammonia is often added to the reaction mixture.[14][15]
Protocol 2: Reduction of Quinoline-3-carbonitrile using LiAlH₄
Materials:
-
Quinoline-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Nitrogen or Argon atmosphere setup
-
Round-bottom flask, dropping funnel, reflux condenser
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).
-
In a three-necked flask equipped with a dropping funnel and condenser, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve quinoline-3-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for an additional 4-6 hours.
-
Cool the reaction back to 0 °C. Quench the reaction very carefully by the sequential, dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH (X mL).
-
Water (3X mL).
-
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-(aminomethyl)quinoline, which can be further purified by chromatography or distillation.
[3+2] Cycloaddition with Azides to form Tetrazoles
The [3+2] cycloaddition reaction between a nitrile and an azide is a highly effective method for synthesizing 5-substituted-1H-tetrazoles. In medicinal chemistry, the tetrazole ring is widely used as a bioisosteric replacement for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
Application Note: Synthesis of 3-(1H-tetrazol-5-yl)quinoline
This transformation is typically achieved by heating the quinoline-3-carbonitrile with sodium azide (NaN₃) in a polar aprotic solvent like DMF, often with an additive such as ammonium chloride or triethylamine hydrochloride to act as a proton source.
Protocol 3: Synthesis of 3-(1H-tetrazol-5-yl)quinoline
Materials:
-
Quinoline-3-carbonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Round-bottom flask, reflux condenser
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate toxic hydrazoic acid gas.
-
To a round-bottom flask, add quinoline-3-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add DMF as the solvent and heat the mixture to 100-120 °C with stirring.
-
Maintain the temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to protonate the tetrazole ring, causing the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any residual salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 3-(1H-tetrazol-5-yl)quinoline.
Data Presentation: Summary of Reactions and Biological Activity
The derivatization of quinoline-3-carbonitriles has led to compounds with a range of biological activities. The tables below summarize representative yields and biological data for selected derivatives.
Table 1: Representative Reaction Yields for Derivatization
| Starting Material | Reaction Type | Product | Reagents | Typical Yield (%) |
| Quinoline-3-carbonitrile | Partial Hydrolysis | Quinoline-3-carboxamide | H₂O₂ / NaOH | 75 - 90 |
| Quinoline-3-carbonitrile | Full Hydrolysis | Quinoline-3-carboxylic acid | H₂SO₄ / H₂O, reflux | 70 - 85 |
| Quinoline-3-carbonitrile | Reduction | 3-(aminomethyl)quinoline | LiAlH₄ / THF | 65 - 80 |
| Quinoline-3-carbonitrile | Cycloaddition | 3-(1H-tetrazol-5-yl)quinoline | NaN₃ / NH₄Cl | 80 - 95 |
Table 2: Biological Activity of Quinoline Derivatives
| Compound Class | Specific Derivative | Biological Target/Activity | Potency (Example) | Reference |
| Quinolone Carboxamides | Imidazole-fused derivatives | Antibacterial | Modest activity | [3] |
| Pyrroloquinolines | Novel synthesized adducts | Anticancer (Cytotoxicity) | IC₅₀ against MCF-7 cell line | [16] |
| Cyanoquinolines | Compound QD4 | Antibacterial (DNA Gyrase) | MIC against S. aureus | [17] |
Visualizations
Experimental Workflow
The following diagram illustrates the primary synthetic pathways starting from the quinoline-3-carbonitrile core.
Caption: Synthetic routes for the derivatization of quinoline-3-carbonitrile.
Mechanism of Action: DNA Gyrase Inhibition
Certain quinoline derivatives exhibit antibacterial activity by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[17]
Caption: Inhibition of DNA gyrase by quinoline antibacterial agents.
Logical Relationships: Pharmacophoric Roles of the Nitrile Group
The nitrile group is a versatile pharmacophore in drug design, capable of engaging in several key molecular interactions.[6]
Caption: Key pharmacophoric roles of the nitrile functional group.
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. ijshr.com [ijshr.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 10. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. studymind.co.uk [studymind.co.uk]
- 13. youtube.com [youtube.com]
- 14. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 15. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H NMR Characterization of Substituted Quinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoline and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals, including well-known antimalarial drugs. The substitution pattern on the quinoline ring system profoundly influences its biological activity. Therefore, precise structural characterization is paramount in the research and development of quinoline-based drugs. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous determination of substitution patterns and conformational analysis of these molecules. This document provides a detailed guide to the principles, experimental protocols, and data interpretation for the ¹H NMR characterization of substituted quinolines.
Principles of ¹H NMR for Substituted Quinolines
The ¹H NMR spectrum of a substituted quinoline provides four key pieces of information for structure elucidation: the number of signals, their chemical shifts (δ), the integration of these signals, and their splitting patterns (spin-spin coupling, J).[1]
1. Chemical Shift (δ) The chemical shift of a proton is determined by its local electronic environment. Protons in different environments will resonate at different frequencies.
-
Aromatic Region: Protons directly attached to the quinoline rings, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm.[2] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to appear at a lower field.
-
Key Protons: The H2 proton is significantly deshielded by the adjacent nitrogen and often appears as the most downfield signal (around δ 8.7-8.9 ppm in unsubstituted quinoline). The H8 proton is also deshielded due to its proximity to the nitrogen lone pair (peri-effect) and appears further downfield than other protons on the carbocyclic ring.
-
Substituent Effects: The position and electronic nature of substituents dramatically alter the chemical shifts. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ increase electron density on the ring, shielding nearby protons and shifting their signals upfield (to lower δ values). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN decrease electron density, deshielding protons and shifting them downfield (to higher δ values).[3]
Table 1: Typical ¹H NMR Chemical Shifts (δ) for Protons on the Unsubstituted Quinoline Ring (in CDCl₃)
| Proton Position | Typical Chemical Shift (δ, ppm) | Key Influences |
|---|---|---|
| H-2 | 8.8 - 8.9 | Adjacent to N, highly deshielded |
| H-3 | 7.3 - 7.4 | |
| H-4 | 8.0 - 8.1 | |
| H-5 | 7.7 - 7.8 | |
| H-6 | 7.5 - 7.6 | |
| H-7 | 7.6 - 7.7 |
| H-8 | 8.1 - 8.2 | Peri-effect from N lone pair, deshielded |
Note: These values are approximate and can vary based on solvent, concentration, and substitution.[4]
2. Spin-Spin Coupling (J-Coupling) Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent neighboring protons through the intervening bonds.[5] This interaction splits a single resonance into a multiplet (e.g., doublet, triplet, doublet of doublets). The spacing between the lines of a multiplet is the coupling constant, J, measured in Hertz (Hz).[6]
-
Ortho-coupling (³J): Coupling between protons on adjacent carbons (three bonds apart). This is the strongest coupling in aromatic systems, typically in the range of 7-10 Hz.[3]
-
Meta-coupling (⁴J): Coupling between protons separated by three carbons (four bonds apart). This is significantly weaker, with J values around 2-3 Hz.[3][5]
-
Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart). This coupling is very weak (0-1 Hz) and often not resolved.
The multiplicity of a signal can be predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons. For complex systems like quinolines, where a proton may be coupled to multiple non-equivalent neighbors, more complex patterns like a doublet of doublets (dd) or a triplet of doublets (td) are observed.[7] Analyzing these coupling constants is crucial for determining the relative positions of protons and, by extension, the substitution pattern.[8]
Table 2: Typical Proton-Proton Coupling Constants (J) in Quinolines
| Coupling Type | Number of Bonds | Typical Range (Hz) |
|---|---|---|
| Ortho (³J) | 3 | 7.0 - 10.0 |
| Meta (⁴J) | 4 | 2.0 - 3.0 |
| Para (⁵J) | 5 | 0.0 - 1.0 |
3. Integration The area under each signal in a ¹H NMR spectrum is proportional to the number of protons generating that signal.[9] By setting the integral of a known signal to a specific number of protons (e.g., a methyl group to 3H), the relative number of protons for all other signals can be determined, which is vital for confirming the structure.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a substituted quinoline sample for analysis.
Materials:
-
High-quality 5 mm NMR tube and cap
-
Substituted quinoline sample (5-25 mg)[10]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, Acetone-d₆)
-
Internal standard (e.g., Tetramethylsilane (TMS), optional if the solvent contains it)
-
Glass Pasteur pipette
-
Small plug of glass wool or a syringe filter
-
Vial for dissolution
Procedure:
-
Weighing: Accurately weigh 5-25 mg of the purified substituted quinoline sample and place it into a clean, dry vial.[10] For ¹³C NMR, a higher concentration may be needed (50-100 mg).[10]
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. CDCl₃ is common for many organic compounds, while DMSO-d₆ is used for more polar molecules. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals and is used for the spectrometer's lock system.[11]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[10] Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[11] This can be done by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.[11] Do not use cotton wool, as it can introduce contaminants.
-
Transfer: Carefully transfer the filtered solution into the NMR tube to a height of about 4-5 cm (approximately 0.6-0.7 mL).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Quality Check: Ensure the final sample is a clear, homogenous solution free of any suspended particles.
Protocol 2: Data Acquisition and Processing
Acquisition:
-
Insert the prepared sample into the NMR spectrometer (e.g., 300 MHz or 400 MHz).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phase Correction: Adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the signal of the internal standard (TMS) to δ 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm).[1]
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the exact chemical shift of each peak in the multiplets. This data is used to calculate the coupling constants.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for characterizing a substituted quinoline using the acquired ¹H NMR data.
Caption: Workflow for ¹H NMR-based structure elucidation of substituted quinolines.
Example Interpretation Step: Imagine a signal for a proton on the quinoline ring disappears from the aromatic region and a new signal for a methoxy group (-OCH₃) appears around δ 3.9 ppm with an integration of 3H. This strongly suggests that a proton has been replaced by a methoxy substituent. By analyzing which proton signal is missing and the changes in the coupling patterns of the remaining protons, the exact position of the new methoxy group can be determined. For instance, if the H-6 signal disappears, the remaining H-5 and H-7 signals will change from doublets of doublets to simple doublets, reflecting the loss of a coupling partner.
References
- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
Analysis of Halogenated Heterocycles by Mass Spectrometry: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mass spectrometry analysis of halogenated heterocycles, a class of compounds of significant interest in drug discovery and development. The methodologies outlined herein are designed to support researchers in the accurate quantification and structural elucidation of these molecules in complex biological matrices.
Introduction
Halogenated heterocycles are integral scaffolds in a vast array of pharmaceuticals due to the unique physicochemical properties imparted by halogen atoms, such as enhanced metabolic stability, improved membrane permeability, and specific binding interactions with target proteins. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the analysis of these compounds throughout the drug development pipeline. Its high sensitivity, selectivity, and speed enable robust quantification for pharmacokinetic studies, metabolite identification, and impurity profiling.[1][2]
This guide focuses on providing practical, detailed protocols for the analysis of halogenated heterocycles, using the well-characterized anti-cancer drug Gefitinib as a primary example. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and contains both chloro- and fluoro- substituents on a quinazoline core, making it an excellent model compound for this application.[3][4][5]
Experimental Protocols
Sample Preparation from Biological Matrices
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances that can suppress ionization or contaminate the MS system.[6] Two common and effective methods are protein precipitation and solid-phase extraction.
Protocol 2.1.1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.[7][8]
-
If an internal standard (IS) is used, add it to the acetonitrile. For Gefitinib analysis, a deuterated analog ((d8)-gefitinib) is a suitable IS.[6][9]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[7]
-
Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[9]
Protocol 2.1.2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can be beneficial for achieving lower limits of quantification.[10]
-
Condition the SPE cartridge: Use a C8 or C18 SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[10]
-
Load the sample: Dilute 500 µL of plasma with 500 µL of water and load the mixture onto the conditioned SPE cartridge.[9]
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the analyte of interest with 1 mL of methanol or acetonitrile into a clean collection tube.[10]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[9]
LC-MS/MS Analysis
The following protocols provide starting points for the LC-MS/MS analysis of halogenated heterocycles. Method optimization will be required for specific analytes.
Protocol 2.2.1: UPLC-MS/MS Method for Gefitinib and its Metabolites
This method is suitable for the rapid and sensitive quantification of Gefitinib and its major metabolites.[11]
-
Liquid Chromatography:
-
Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: Acetonitrile[8]
-
Flow Rate: 0.35 mL/min[12]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Linear gradient to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 5% B
-
2.6-3.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL[7]
-
Column Temperature: 40 °C[12]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[12]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters (typical starting values):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of Gefitinib.
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | r² | Reference |
| Gefitinib | 0.5 | 0.5 - 1000 | > 0.99 | [9][12] |
| O-desmethyl Gefitinib | 5 | 5 - 500 | > 0.99 | [13] |
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Gefitinib | ≤ 10.8 | ≤ 10.8 | 89.7 - 104.7 | [13] |
| O-desmethyl Gefitinib | ≤ 10.8 | ≤ 10.8 | 100.4 - 106.0 | [13] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of a halogenated heterocyclic drug from a biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis, purification, characterization, and biological evaluation of kinase inhibitors derived from quinoline scaffolds. The provided methodologies are based on established synthetic routes and analytical techniques, offering a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. In the context of kinase inhibition, quinoline derivatives have demonstrated significant potential in targeting a range of kinases implicated in cancer and other diseases. These kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K), are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis. This document outlines key synthetic strategies for accessing quinoline-based kinase inhibitors and provides protocols for their subsequent evaluation.
Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors
Quinoline-based inhibitors often target key signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and the interpretation of biological data.
Experimental Protocols
A. Synthesis of Quinoline Scaffolds
Several classical methods are employed for the synthesis of the quinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Friedländer Annulation
This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2][3]
-
Reactants:
-
2-Aminoaryl ketone/aldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) (0.1 mmol)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
-
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone/aldehyde, the active methylene compound, and the catalyst.
-
If using a solvent, add it to the flask (approx. 5-10 mL).
-
Reflux the reaction mixture with stirring for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Gould-Jacobs Reaction
This reaction is particularly useful for the synthesis of 4-hydroxyquinolines.[4][5][6][7]
-
Reactants:
-
Aniline or substituted aniline (1.0 mmol)
-
Diethyl ethoxymethylenemalonate (1.2 mmol)
-
High-boiling solvent (e.g., diphenyl ether) or solvent-free
-
-
Procedure:
-
Combine the aniline and diethyl ethoxymethylenemalonate in a reaction vessel.
-
Heat the mixture to 120-140 °C for 1-2 hours to form the anilinomethylenemalonate intermediate.
-
Increase the temperature to 240-260 °C and maintain for 15-30 minutes to effect cyclization.
-
Cool the reaction mixture and add a solvent like petroleum ether or hexane to precipitate the product.
-
Filter the solid, wash with the solvent, and dry.
-
The resulting ester can be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to the 4-hydroxyquinoline.
-
Protocol 3: Skraup-Doebner-von Miller Synthesis
This is a versatile method for preparing a variety of substituted quinolines.[8][9][10][11]
-
Reactants:
-
Aniline or substituted aniline (1.0 mmol)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 mmol)
-
Acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid)
-
Oxidizing agent (e.g., nitrobenzene, arsenic acid)
-
-
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed with appropriate safety measures in a fume hood.
-
To a flask containing the aniline and the acid catalyst, slowly add the α,β-unsaturated carbonyl compound with cooling.
-
Add the oxidizing agent to the mixture.
-
Heat the reaction mixture to 100-150 °C for several hours.
-
After cooling, carefully pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
B. Purification of Quinoline Derivatives
Protocol 4: Silica Gel Column Chromatography
Column chromatography is a standard technique for purifying organic compounds.[5][8][12][13]
-
Materials:
-
Silica gel (60-120 or 230-400 mesh)
-
Eluent (a mixture of non-polar and polar solvents, e.g., hexane/ethyl acetate or dichloromethane/methanol, determined by TLC analysis)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
-
Procedure:
-
Packing the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica.
-
Loading the sample: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
C. Characterization of Synthesized Compounds
Protocol 5: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and confirmation of the synthesized compounds.[4][9][14][15][16][17][18]
-
1H and 13C NMR Spectroscopy:
-
Dissolve a small amount of the purified compound (5-10 mg for 1H, 10-20 mg for 13C) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the 1H and 13C NMR spectra.
-
Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the quinoline derivative.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject the sample into the LC-MS system.
-
The compound will be separated by the liquid chromatography column and then ionized and detected by the mass spectrometer.
-
Analyze the mass spectrum to determine the molecular weight of the compound and confirm its identity by comparing the observed mass-to-charge ratio (m/z) with the calculated value.
-
D. Biological Evaluation: Kinase Inhibition Assay
Protocol 6: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized quinoline derivatives against a target kinase (e.g., VEGFR2, EGFR, PI3K). Specific conditions may vary depending on the kinase and the assay kit used.[3][6][10][11][19][20][21][22][23]
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds (synthesized quinoline derivatives) dissolved in DMSO
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)
-
Microplate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should typically be kept below 1%.
-
In a 96-well or 384-well plate, add the assay buffer, the diluted test compounds (or DMSO for the control), and the substrate.
-
Initiate the kinase reaction by adding a solution of the kinase and ATP.
-
Incubate the plate at the recommended temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Measure the signal (e.g., luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) using a suitable software.
-
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Quinoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| QN-001 | VEGFR-2 | 15.3 |
| QN-002 | VEGFR-2 | 28.1 |
| QN-003 | EGFR | 5.2 |
| QN-004 | EGFR | 12.8 |
| QN-005 | PI3Kα | 45.6 |
| QN-006 | PI3Kα | 89.2 |
| ... | ... | ... |
Table 2: Antiproliferative Activity of Selected Quinoline Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | GI₅₀ (µM) |
| QN-003 | A549 (Lung Cancer) | 0.8 |
| QN-003 | MCF-7 (Breast Cancer) | 1.2 |
| QN-005 | PC-3 (Prostate Cancer) | 2.5 |
| ... | ... | ... |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Researchers should populate these tables with their own experimental data.
Conclusion
This document provides a comprehensive set of protocols and application notes for the synthesis and evaluation of quinoline-based kinase inhibitors. By following these detailed methodologies, researchers can efficiently synthesize novel compounds, purify them to a high degree, confirm their structures, and assess their biological activity. The provided diagrams of key signaling pathways and the experimental workflow offer a conceptual framework for this area of research. The systematic presentation of quantitative data in tables is crucial for establishing structure-activity relationships and guiding the lead optimization process in the quest for more potent and selective kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Epidermal Growth Factor Receptor Mutation (EGFR) Testing for Prediction of Response to EGFR-Targeting Tyrosine Kinase Inhibitor (TKI) Drugs in Patients with Advanced Non-Small-Cell Lung Cancer: An Evidence-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. repository.uncw.edu [repository.uncw.edu]
- 17. repository.uncw.edu [repository.uncw.edu]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. amsbio.com [amsbio.com]
- 22. promega.com.cn [promega.com.cn]
- 23. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 6-bromo-4-chloroquinoline-3-carbonitrile, a key intermediate in the development of novel therapeutic agents. This document details its preparation and showcases its application in synthesizing potent kinase inhibitors and compounds with potential antimicrobial and anticancer activities. Detailed experimental protocols and reaction pathways are provided to facilitate its use in drug discovery and medicinal chemistry programs.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties. This compound is a particularly valuable building block due to the presence of three distinct reactive sites: a nucleophilic substitution-prone chloro group at the C4 position, a bromo group at the C6 position amenable to cross-coupling reactions, and a carbonitrile group at C3 that can be further modified or contribute to ligand-receptor interactions. This trifunctional nature enables the synthesis of diverse molecular architectures, making it an attractive starting point for the discovery of new bioactive molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available 4-bromoacetanilide. The initial step involves a Vilsmeier-Haack reaction to construct the quinoline core, yielding the corresponding 3-carbaldehyde, which is subsequently converted to the 3-carbonitrile.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde[1]
This protocol is adapted from a general procedure for the Vilsmeier-Haack cyclization of acetanilides.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction with 4-Bromoacetanilide: To the prepared Vilsmeier reagent, add 4-bromoacetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to afford 6-bromo-2-chloroquinoline-3-carbaldehyde.
Experimental Protocol: Synthesis of this compound[2]
This protocol is based on the conversion of a similar 2-chloroquinoline-3-carbaldehyde to its corresponding carbonitrile.
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent like aqueous ammonia.
-
Oxidative Amination: Add ceric ammonium nitrate (CAN) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in the Synthesis of Bioactive Molecules
Kinase Inhibitors for Anticancer Therapy
This compound is an excellent precursor for the synthesis of 4-anilinoquinoline-3-carbonitriles, a class of compounds known to be potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] These kinases are key components of signaling pathways that regulate cell growth and proliferation, and their dysregulation is a hallmark of many cancers.
Caption: EGFR/HER2 signaling pathway and the inhibitory action of derived molecules.
The 4-chloro group of the building block can be readily displaced by substituted anilines via nucleophilic aromatic substitution (SNAr) to introduce diversity at this position, which is crucial for kinase selectivity and potency. The 6-bromo substituent can then be further functionalized, for example, via a Suzuki-Miyaura cross-coupling reaction, to introduce additional diversity and modulate physicochemical properties.
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1 equivalents).
-
Reaction Conditions: The reaction mixture can be heated to reflux for several hours. The progress of the reaction should be monitored by TLC. In some cases, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial.
-
Work-up and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture and can be collected by filtration. If no precipitation occurs, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 4-anilino-6-bromoquinoline-3-carbonitrile.
The following table presents representative IC₅₀ values for 4-anilinoquinoline-3-carbonitrile derivatives against HER-2 and EGFR kinases, demonstrating the potency of this class of compounds.[1]
| Compound (Analog) | R Group (at C6/C7) | HER-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| 1 | 6,7-diethoxy | >1000 | 2 |
| 2 | 6-acetamido | 150 | 1 |
| 3 | 6-(crotonamido) | 13 | 0.5 |
Note: Data is for analogous compounds to illustrate the potential of the scaffold.
Suzuki-Miyaura Cross-Coupling for Further Diversification
The bromo group at the C6 position of the quinoline core is a versatile handle for introducing a wide range of aryl and heteroaryl substituents through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the exploration of additional chemical space and the optimization of biological activity and pharmacokinetic properties.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
-
Reaction Setup: In a reaction vessel, combine the 4-anilino-6-bromoquinoline-3-carbonitrile (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1). Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for several hours, monitoring the reaction by TLC.
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Antimicrobial Agents
Quinoline derivatives have a long history as antimicrobial agents. The quinoline-3-carbonitrile scaffold has been explored for the development of new antibacterial compounds. While specific data for derivatives of this compound is limited, related quinoline-3-carbonitrile derivatives have shown promising activity against various bacterial strains.
The following table shows the MIC values for a series of quinoline-3-carbonitrile derivatives against Gram-positive and Gram-negative bacteria.
| Compound (Analog) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| Derivative A | 12.5 | 6.25 |
| Derivative B | 25 | 12.5 |
| Ciprofloxacin | 0.5 | 1 |
Note: Data is for analogous quinoline-3-carbonitrile derivatives to indicate the potential of the core structure.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of bioactive molecules. Its trifunctional nature allows for the systematic exploration of chemical space through well-established synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The demonstrated utility of this scaffold in the development of potent kinase inhibitors for cancer therapy, along with its potential in the discovery of novel antimicrobial agents, underscores its importance for researchers, scientists, and professionals in the field of drug development. The detailed protocols provided herein are intended to facilitate the adoption of this key intermediate in medicinal chemistry programs.
References
Application Notes and Protocols for the Functionalization of the Quinoline Ring System
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the quinoline ring system. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making its selective modification a critical task in modern synthetic chemistry.[1][2][3][4][5] These protocols focus on three key transformation types: direct C-H functionalization, palladium-catalyzed cross-coupling, and visible-light photocatalysis.
Application Note 1: Direct C-H Functionalization via Palladium Catalysis
Direct C–H bond functionalization has emerged as a powerful, atom-economical strategy for modifying complex aromatic systems like quinoline.[2] This approach avoids the need for pre-functionalized starting materials (e.g., haloquinolines), streamlining synthetic routes. The use of a directing group, such as an N-oxide, can provide high regioselectivity, which is otherwise challenging to achieve. Palladium catalysis is particularly effective for these transformations, enabling the formation of new carbon-carbon bonds at specific positions.[6][7][8][9] This note details a protocol for the highly selective C8-arylation of quinoline N-oxides.[6][7][9][10]
Experimental Protocol 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide
This protocol is adapted from a method developed for the selective C-H arylation at the C8 position of quinoline N-oxides.[6][7][9][10] The N-oxide acts as a directing group, facilitating the palladium-catalyzed reaction with an aryl iodide.
Materials:
-
Quinoline N-oxide (1.0 equiv)
-
4-Iodotoluene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (0.2 M)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or microwave vial charged with a magnetic stir bar, add quinoline N-oxide, 4-iodotoluene, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 120 °C (or as specified by microwave conditions for accelerated reaction times) and stir vigorously for 12-24 hours.[6][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filter pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the 8-arylquinoline N-oxide.
Data Presentation: Scope of C8-Arylation
The following table summarizes the yields for the C8-arylation of various substituted quinoline N-oxides with different aryl iodides, demonstrating the method's functional group tolerance.[10]
| Quinoline N-oxide Substituent | Aryl Iodide | Product | Yield (%) |
| H | 4-Iodotoluene | 8-(p-tolyl)quinoline N-oxide | 85 |
| H | 1-Iodo-4-methoxybenzene | 8-(4-methoxyphenyl)quinoline N-oxide | 81 |
| H | 1-Iodo-4-(trifluoromethyl)benzene | 8-(4-(trifluoromethyl)phenyl)quinoline N-oxide | 75 |
| 6-Methyl | 4-Iodotoluene | 6-methyl-8-(p-tolyl)quinoline N-oxide | 88 |
| 6-Chloro | 4-Iodotoluene | 6-chloro-8-(p-tolyl)quinoline N-oxide | 79 |
Logical Workflow for C8 C-H Arylation
Caption: Experimental workflow for Pd-catalyzed C8-arylation of quinoline N-oxide.
Application Note 2: Suzuki-Miyaura Cross-Coupling of Haloquinolines
The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C-C bonds.[11][12] In the context of quinoline chemistry, it allows for the introduction of aryl, heteroaryl, or vinyl substituents at a pre-functionalized halogenated position. This reaction is fundamental in drug discovery for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules.[4][5] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[12]
Experimental Protocol 2: Suzuki-Miyaura Coupling of 4-Chloroquinoline with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a haloquinoline with an arylboronic acid.[13][14]
Materials:
-
4-Chloroquinoline (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture, 0.1 M)
-
Reaction tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a reaction tube, combine 4-chloroquinoline, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a preheated heating block or oil bath overnight (approx. 16 hours).[14]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford 4-phenylquinoline.
Data Presentation: Suzuki-Miyaura Reaction Scope
The table below illustrates the versatility of the Suzuki-Miyaura coupling with various haloquinolines and boronic acids.
| Haloquinoline | Boronic Acid | Base | Catalyst | Yield (%) |
| 4-Chloroquinoline | Phenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ | 92 |
| 2-Bromoquinoline | 4-Methoxyphenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 88 |
| 8-Bromoquinoline | Thiophene-2-boronic acid | K₃PO₄ | Pd(OAc)₂/SPhos | 85 |
| 4-Chloroquinoline | 3-Pyridinylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ | 78 |
| 6-Bromoquinoline | 4-Fluorophenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 90 |
Suzuki-Miyaura Catalytic Cycle Diagram
References
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]
- 8. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | Semantic Scholar [semanticscholar.org]
- 9. Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Purity Assessment of 6-Bromo-4-chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-chloroquinoline-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using a combination of chromatographic and spectroscopic techniques. The methodologies described herein are designed to identify and quantify impurities, confirm the structure of the target compound, and ensure compliance with stringent regulatory standards.
Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is recommended for the robust purity assessment of this compound. This includes high-performance liquid chromatography (HPLC) for quantitative purity determination and impurity profiling, gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile impurities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is a powerful technique for separating and quantifying this compound from its non-volatile impurities.
Workflow for HPLC Analysis:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-4-chloroquinoline-3-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The most common synthetic route involves a two-step process. First, a Vilsmeier-Haack reaction is performed on a suitable N-arylacetamide precursor to introduce a formyl group at the 3-position, yielding a 6-bromo-4-chloroquinoline-3-carbaldehyde intermediate. Subsequently, the aldehyde functional group is converted into a nitrile to afford the final product, this compound.
Q2: What are the key reagents for the Vilsmeier-Haack reaction in this synthesis?
A2: The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[1] This electrophilic reagent is then reacted with an electron-rich aromatic substrate.
Q3: What methods can be used to convert the intermediate aldehyde to the final nitrile product?
A3: Several methods are available for the conversion of an aldehyde to a nitrile. A common approach involves the use of ammonia and an oxidizing agent. One documented method for a similar substrate utilizes aqueous ammonia in the presence of ceric ammonium nitrate.[2] Other methods include using reagents like O-phenylhydroxylamine hydrochloride or a combination of iodine and ammonium bromide in aqueous ammonia.[3][4]
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The Vilsmeier-Haack reaction itself can be exothermic and should be cooled appropriately.
Troubleshooting Guides
Low Yield in Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Suggestion |
| Low reactivity of the substrate | The presence of electron-withdrawing groups like bromine on the starting acetanilide can decrease the nucleophilicity of the aromatic ring, leading to lower yields. Consider using a starting material with an electron-donating group at the meta-position relative to the amine, as this has been shown to facilitate the cyclization. |
| Moisture in reagents or glassware | The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry of reagents | The molar ratio of the substrate to the Vilsmeier reagent is crucial. An excess of the Vilsmeier reagent is often required. Optimization studies have shown that for some acetanilides, up to 4.5 equivalents of phosphorus pentachloride (as an alternative to POCl₃) may be optimal.[5] |
| Suboptimal reaction temperature | The reaction temperature for the Vilsmeier-Haack reaction can vary depending on the substrate's reactivity. While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent reaction with the aromatic substrate may require heating. Monitor the reaction by TLC to determine the optimal temperature and time. For some quinoline syntheses, temperatures around 60°C have been found to be effective, while higher temperatures can lead to product degradation.[6] |
| Precipitation of the Vilsmeier reagent | The Vilsmeier reagent can sometimes precipitate out of solution, especially at low temperatures, hindering the reaction. If this occurs, gentle warming or the addition of a co-solvent might be necessary to redissolve the reagent. |
Incomplete Conversion of Aldehyde to Nitrile
| Potential Cause | Troubleshooting Suggestion |
| Inefficient oxidizing agent | The choice of oxidizing agent is critical. Ensure the chosen oxidant is suitable for the substrate and reaction conditions. For substrates with multiple functional groups, a chemoselective method is important. |
| Suboptimal pH | The pH of the reaction mixture can significantly impact the rate and completeness of the conversion. For methods involving ammonia, maintaining the appropriate basicity is crucial. Buffer systems can be employed to maintain the optimal pH.[3] |
| Steric hindrance | The steric environment around the aldehyde group can affect the accessibility of the reagents. In such cases, longer reaction times, elevated temperatures, or the use of less sterically hindered reagents may be necessary. |
| Side reactions | Aldehydes can undergo other reactions under the conditions used for nitrile formation. For example, in the presence of strong bases, Cannizzaro-type reactions can occur. Careful control of the reaction conditions is necessary to minimize these side reactions. |
Experimental Protocols
Synthesis of 6-bromo-4-chloroquinoline
A common precursor for the synthesis is 6-bromoquinolin-4-ol. This can be prepared from 4-bromoaniline through a multi-step process.[7] The conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline can be achieved with a high yield using phosphorus oxychloride (POCl₃) and a catalytic amount of DMF.[7]
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 6-bromoquinolin-4-ol | POCl₃, DMF (catalytic) | None | Reflux (110 °C) | 3 h | 81%[7] |
Vilsmeier-Haack Reaction for a Substituted 2-chloro-3-formylquinoline (Illustrative)
While a specific protocol for the 4-chloro isomer is not detailed in the provided search results, a high-yield synthesis of 6-bromo-2-chloro-3-formyl quinoline from 4-bromoacetanilide has been reported and can serve as a starting point for optimization.[8]
| Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 4-Bromoacetanilide | POCl₃, DMF, CTAB | Acetonitrile | Reflux | 45 min | 90%[8] |
Conversion of 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carbonitrile (Illustrative)
A general method for this transformation involves the use of aqueous ammonia and an oxidizing agent.[2]
| Reactant | Reagents |
| 2-chloroquinoline-3-carbaldehyde | Aqueous ammonia, Ceric ammonium nitrate |
Visualizing the Synthesis Workflow
To aid in understanding the synthetic process, the following workflow diagram illustrates the key steps.
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
This decision tree can help diagnose and resolve common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile. As a direct, one-pot synthesis for this specific molecule is not extensively documented, this guide is based on a proposed, chemically sound multi-step pathway derived from established reactions on analogous structures.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic pathway for this compound?
A1: A common and logical approach involves a four-step synthesis starting from 4-bromoaniline. The pathway includes:
-
Cyclization: Reaction of 4-bromoaniline with a malonic acid derivative followed by thermal cyclization to form 6-Bromoquinolin-4-ol.
-
Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 6-Bromo-4-chloroquinoline.[1][2]
-
Formylation: Introduction of a formyl (-CHO) group at the 3-position via an electrophilic substitution, such as the Vilsmeier-Haack reaction, to produce 6-Bromo-4-chloroquinoline-3-carbaldehyde.[3][4]
-
Cyanation: Conversion of the 3-formyl group into a carbonitrile (-CN) group, typically by forming an oxime intermediate with hydroxylamine followed by dehydration.[5]
Q2: Which step in the synthesis is most prone to side reactions?
A2: The chlorination of 6-Bromoquinolin-4-ol with POCl₃ (Step 2) and the Vilsmeier-Haack formylation (Step 3) are the most critical steps. The chlorination can suffer from incomplete reaction, formation of phosphorylated byproducts, and tar formation under harsh conditions.[6][7] The Vilsmeier-Haack reaction is highly sensitive to the reactivity of the substrate and workup conditions.[8]
Q3: Why does the reaction mixture turn dark during the chlorination or formylation steps?
A3: Darkening of the reaction mixture, often to a deep brown or black, is common when using POCl₃ at high temperatures.[8] It can indicate some degree of decomposition or polymerization (tar formation), but it does not necessarily mean the reaction has failed. Careful temperature control and monitoring by Thin Layer Chromatography (TLC) are essential to maximize the yield of the desired product.
Proposed Synthetic Pathway
Caption: Proposed four-step synthesis of the target molecule.
Troubleshooting Guide
Step 2: Chlorination of 6-Bromoquinolin-4-ol
Q: My chlorination reaction with POCl₃ gives a very low yield. What could be the cause?
A: Low yields are often due to incomplete reaction or issues during workup.
-
Incomplete Reaction: Ensure the reaction is heated to reflux (around 110 °C) for a sufficient duration (3-6 hours is typical).[1][2] Monitor the disappearance of the starting material by TLC. Adding a catalytic amount of DMF can sometimes accelerate the reaction.[2]
-
Workup Problems: The product is a basic quinoline. After quenching the excess POCl₃ in ice water, the solution will be strongly acidic. You must carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate, potassium carbonate) to a pH of 7-8 to precipitate the product.[1] If the pH remains too low, your product will stay in solution as a hydrochloride salt.
Q: After adding the reaction mixture to ice, no precipitate forms, even after basification. What should I do?
A: If the product does not precipitate, it is likely either still protonated in the aqueous layer or the concentration is too low.
-
Confirm the pH is indeed neutral or slightly basic (pH 7-8) using pH paper or a meter.
-
Perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[1][2] The product will move to the organic layer, which can then be dried and concentrated to recover your compound.
Q: I have an impurity that I cannot remove by recrystallization. What could it be?
A: A common side reaction involves the formation of phosphorylated intermediates that can lead to dimers or other stable byproducts.[6][7]
-
Phosphorylated Species: These arise from the reaction of the quinolone with POCl₃.[6] Insufficient heating or non-optimal stoichiometry can leave these intermediates in the final mixture.
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Purification Strategy: If recrystallization fails, column chromatography on silica gel is the recommended purification method.[9] A gradient of ethyl acetate in hexane is a good starting point for elution.
Step 3: Vilsmeier-Haack Formylation
Q: The Vilsmeier-Haack reaction is not working on my 6-Bromo-4-chloroquinoline substrate. Why?
A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and requires an electron-rich substrate.[4][10] The quinoline ring is generally electron-deficient, and the presence of two electron-withdrawing halogens (Br and Cl) further deactivates it, making the reaction challenging. Success may depend on forcing conditions (higher temperature, longer reaction time), but this also increases the risk of decomposition.
Q: How do I properly work up a Vilsmeier-Haack reaction?
A: The workup is critical for hydrolyzing the iminium intermediate and isolating the product.
-
Hydrolysis: The reaction mixture should be cooled and poured slowly onto a large amount of crushed ice with vigorous stirring.[8] This hydrolyzes the intermediate Vilsmeier reagent and the product iminium salt to the aldehyde.
-
Basification: The resulting aqueous solution is highly acidic. It must be neutralized with a base like sodium hydroxide or sodium bicarbonate to precipitate the aldehyde product.[8]
-
Isolation: The solid precipitate can be collected by filtration, or if no solid forms, the product should be extracted with an organic solvent.
Quantitative Data Summary
The chlorination of 6-bromoquinolin-4-ol is a well-optimized step in many synthetic sequences. The table below summarizes conditions and yields from various reports.
| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinolin-4-ol | POCl₃ (excess) | None | None | Reflux | 6 | 98.5 | [1] |
| 6-Bromoquinolin-4-ol | POCl₃ (excess) | DMF (cat.) | None | 110 | 3 | 81 | [2][11] |
| 6-Bromoquinolin-4-ol | PCl₃ | DMF (cat.) | Toluene | Reflux | 2 | 91.5 | [12] |
| 6-Bromo-4-hydroxyquinoline | PCl₃ | DMF | None | Reflux | 6 | 84 | [1] |
Key Side Reactions
Caption: Formation of a pseudodimer byproduct during chlorination.[6][7]
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline (adapted from[2])
-
To 6-bromoquinolin-4-ol (2.02 g, 9 mmol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise at room temperature in a flask equipped with a reflux condenser.
-
Add two drops of N,N-dimethylformamide (DMF) to the mixture.
-
Stir for 5 minutes at room temperature, then heat the mixture to reflux at 110 °C for 3 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the remaining residue onto crushed ice with vigorous stirring.
-
Adjust the pH of the solution to 5-6 using a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to afford the yellowish product. Expected yield: ~81%.[2]
Protocol 2: Conversion of 3-Formylquinoline to 3-Carbonitrile (General procedure adapted from[5])
-
Oxime Formation: Dissolve the 6-Bromo-4-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). Reflux the mixture until TLC indicates the consumption of the starting aldehyde. Cool the mixture and add water to precipitate the oxime, which can be filtered and dried.
-
Dehydration: Suspend the dried oxime in a solvent like dichloromethane or DMF. Add a dehydrating agent such as thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete by TLC.
-
Workup: Carefully pour the reaction mixture into ice water and basify with a suitable base (e.g., NaHCO₃) to neutralize the acid. Extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude this compound. Purify by recrystallization or column chromatography.
Troubleshooting Workflow: Chlorination Step
Caption: Decision tree for troubleshooting low yields in the chlorination step.
References
- 1. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Vilsmeier-Haack reaction conditions for acetanilides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack reaction with acetanilides.
1. Low or No Product Yield
-
Question: I am getting a very low yield or no product at all. What are the possible causes and solutions?
-
Answer: Low or no yield in the Vilsmeier-Haack reaction of acetanilides can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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Substrate Reactivity: The electronic nature of the substituent on the acetanilide ring plays a crucial role.
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Electron-Withdrawing Groups (EWGs): Acetanilides with EWGs (e.g., nitro, cyano, halo groups) are less reactive and often result in poor yields. Increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may improve the yield. For instance, the reaction with acetanilides bearing electron-withdrawing groups has been shown to yield the respective quinoline in poor amounts, and no quinoline could be obtained from nitroacetanilides.
-
Electron-Donating Groups (EDGs): Acetanilides with EDGs (e.g., methoxy, methyl groups) are more reactive and generally give good yields. If you are still experiencing low yields with these substrates, other factors might be at play.
-
-
Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the acetanilide is critical. An insufficient amount of the reagent will lead to incomplete conversion. It has been demonstrated that the yield can be optimized by varying the molar proportion of POCl₃. For example, in the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide, the maximum yield was achieved with 12 moles of POCl₃ per mole of the acetanilide.
-
Reaction Temperature and Time: The reaction often requires heating to proceed to completion. A common procedure involves adding POCl₃ at a low temperature (0-5°C) and then heating the reaction mixture to around 80-90°C. Insufficient heating time or temperature can result in a low conversion rate. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
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Improper Work-up: The work-up procedure is crucial for isolating the product. The reaction mixture is typically quenched by pouring it onto crushed ice, followed by neutralization.[1][2] If the product is not precipitating, adjusting the pH with a base like sodium bicarbonate or sodium acetate is often necessary to precipitate the free product from its salt form.[1]
-
2. Formation of Colored Impurities
-
Question: My final product is colored, or I observe the formation of a dark, viscous mixture. How can I avoid this and purify my product?
-
Answer: The formation of colored impurities is a common issue.
-
Cause: These impurities can arise from the decomposition of the Vilsmeier reagent or side reactions, especially at elevated temperatures. Localized heating during the neutralization step can also lead to the formation of dyestuffs.[3]
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Prevention: Maintain careful temperature control throughout the reaction and work-up. When neutralizing the reaction mixture, do so slowly with cooling to avoid excessive heat generation.
-
Purification:
-
Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. Ethyl acetate is often a good choice for recrystallizing 2-chloro-3-formylquinolines.[2][4]
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be used for further purification. A common eluent system is a mixture of ethyl acetate and hexane.[5]
-
Decolorization: If the product is still colored, activated charcoal can be used to decolorize the solution before recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare the Vilsmeier reagent?
A1: The Vilsmeier reagent (a chloroiminium salt) is typically prepared in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[6][7] The reaction is exothermic and should be performed with caution in an ice bath to maintain a low temperature (typically 0-5°C). POCl₃ is added dropwise to DMF with stirring. The reagent should be prepared fresh before use.[8]
Q2: What is the optimal stoichiometry of POCl₃ to DMF to acetanilide?
A2: The optimal ratio can vary depending on the substrate. For the synthesis of 2-chloro-3-formylquinolines from acetanilides, a significant excess of the Vilsmeier reagent is often required. A study on m-methoxyacetanilide found that a 12:1 molar ratio of POCl₃ to the acetanilide gave the highest yield. The amount of DMF used is typically in excess as it also serves as the solvent.
Q3: What is the effect of substituents on the acetanilide ring?
A3: Substituents have a significant impact on the reaction outcome:
-
Electron-donating groups (EDGs) at the meta-position of the acetanilide facilitate the cyclization and lead to higher yields and shorter reaction times.
-
Electron-withdrawing groups (EWGs) deactivate the aromatic ring, making the reaction more difficult and resulting in lower yields. Nitroacetanilides, for instance, may not yield any quinoline product under standard conditions.
Q4: What are some alternative, milder conditions for this reaction?
A4: To address issues of harsh conditions and low yields, especially with deactivated acetanilides, alternative methods have been developed:
-
Micellar Media: Performing the reaction in the presence of surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) in a solvent like acetonitrile can significantly reduce reaction times and improve yields.[5]
-
Solvent-Free Conditions: Grinding the reactants (acetanilide and the Vilsmeier reagent) in a mortar and pestle at room temperature has been shown to be an efficient, environmentally friendly method that can lead to high yields in a much shorter time compared to conventional solution-phase reactions.[2][8]
Q5: What safety precautions should I take?
A5: The Vilsmeier-Haack reaction involves hazardous materials and requires careful handling:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Vilsmeier Reagent: The Vilsmeier reagent and its reaction mixture can be thermally unstable and may lead to a runaway reaction if not properly cooled.[9][10]
-
Work-up: The quenching of the reaction with water is highly exothermic and should be done slowly with efficient cooling.
-
A thorough risk assessment should be conducted before starting the experiment.[11]
Data Presentation
Table 1: Optimization of POCl₃ Molar Ratio for the Synthesis of 2-chloro-3-formyl-7-methoxyquinoline
| Entry | Molar Ratio of m-methoxyacetanilide : POCl₃ | Temperature (°C) | Yield (%) |
| 1 | 1 : 3 | 80-90 | 45 |
| 2 | 1 : 6 | 80-90 | 62 |
| 3 | 1 : 9 | 80-90 | 75 |
| 4 | 1 : 12 | 80-90 | 85 |
| 5 | 1 : 15 | 80-90 | 82 |
Table 2: Effect of Substituents on the Acetanilide Ring on Product Yield
| Acetanilide Substituent | Position | Product (2-chloro-3-formylquinoline derivative) | Reaction Time (h) | Yield (%) |
| H | - | 2-chloro-3-formylquinoline | 8 | 65 |
| 2-CH₃ | ortho | 2-chloro-3-formyl-8-methylquinoline | 7 | 70 |
| 3-CH₃ | meta | 2-chloro-3-formyl-7-methylquinoline | 5 | 80 |
| 4-CH₃ | para | 2-chloro-3-formyl-6-methylquinoline | 7 | 72 |
| 2-OCH₃ | ortho | 2-chloro-3-formyl-8-methoxyquinoline | 6 | 75 |
| 3-OCH₃ | meta | 2-chloro-3-formyl-7-methoxyquinoline | 4 | 85 |
| 4-OCH₃ | para | 2-chloro-3-formyl-6-methoxyquinoline | 6 | 78 |
| 4-Cl | para | 2,6-dichloro-3-formylquinoline | 10 | 55 |
| 4-Br | para | 6-bromo-2-chloro-3-formylquinoline | 10 | 52 |
| 4-F | para | 2-chloro-6-fluoro-3-formylquinoline | 9 | 60 |
| 4-NO₂ | para | No product | - | 0 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines from Acetanilides
-
Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take the required amount of N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring over a period of 30 minutes.
-
After the addition is complete, stir the mixture for another 30 minutes at the same temperature to ensure the formation of the Vilsmeier reagent.
-
Reaction: To this freshly prepared Vilsmeier reagent, add the substituted acetanilide in small portions.
-
After the addition of the acetanilide, slowly raise the temperature of the reaction mixture to 80-90°C and heat for the required amount of time (see Table 2), monitoring the reaction progress by TLC.
-
Work-up and Isolation:
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH 6-7).
-
Filter the precipitated solid product, wash it thoroughly with water, and dry it.
-
-
Purification: Recrystallize the crude product from ethyl acetate to obtain the pure 2-chloro-3-formylquinoline derivative.
Protocol 2: Solvent-Free Vilsmeier-Haack Reaction of Acetanilides [8][12]
-
Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1.
-
Reaction: In a mortar, take the acetanilide (0.01 mol) and add the Vilsmeier reagent (0.015 mol).
-
Grind the mixture with a pestle at room temperature for 20-30 minutes.
-
Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
Upon completion, treat the reaction mixture with a 5% sodium thiosulfate solution.
-
Extract the product with dichloroethane.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack reaction on acetanilides.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. aml.iaamonline.org [aml.iaamonline.org]
How to avoid impurities in quinoline cyclization reactions
Welcome to the technical support center for quinoline cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you avoid impurities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in quinoline cyclization reactions?
A1: Impurities in quinoline syntheses can be broadly categorized as:
-
Regioisomers: Especially prevalent in reactions like the Combes and Friedländer syntheses when using unsymmetrical ketones or anilines.[1]
-
Polymerization Products: Often encountered in acid-catalyzed reactions like the Doebner-von Miller synthesis, where the carbonyl substrate can polymerize.
-
Over-oxidation or Incomplete Oxidation Products: In reactions requiring an oxidizing agent, such as the Skraup synthesis, incorrect stoichiometry or reaction control can lead to undesired oxidation states.
-
Side-Reaction Products: These can include products from self-condensation of reactants (e.g., aldol condensation of ketones in the Friedländer synthesis), or thermal decomposition products, especially in high-temperature reactions like the Conrad-Limpach and Skraup syntheses.[2][3]
-
Starting Material Residue: Incomplete reactions can leave unreacted starting materials, which can complicate purification.
Q2: How can I control the violent nature of the Skraup synthesis?
A2: The Skraup reaction is notoriously exothermic and can become violent.[4][5] To moderate the reaction, it is crucial to:
-
Use a milder oxidizing agent: While nitrobenzene is traditionally used, arsenic acid is a less violent alternative.[5]
-
Incorporate a moderator: The addition of ferrous sulfate can help to control the reaction rate by extending it over a longer period.[4]
-
Control the addition of reactants: A modified procedure that involves a specific order of reactant addition can significantly reduce the violence of the reaction. It is important to add the sulfuric acid after the ferrous sulfate.[4]
-
Ensure proper heat dissipation: Use a large reaction vessel and provide efficient cooling.
Q3: How do I prevent the formation of regioisomers in the Combes synthesis?
A3: The formation of regioisomers in the Combes synthesis is a common issue when using unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[1]
-
Steric hindrance: Increasing the steric bulk on one of the diketone's carbonyl groups can direct the initial nucleophilic attack of the aniline to the less hindered carbonyl.
-
Electronic effects: Electron-donating groups (like methoxy) on the aniline tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (like chloro or fluoro) favor the 4-substituted regioisomer when using trifluoromethyl-β-diketones.[1]
Q4: What is the best way to avoid polymerization in the Doebner-von Miller reaction?
A4: The Doebner-von Miller reaction is prone to acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7] To mitigate this:
-
Use a two-phase system: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield of the desired quinoline product.
-
Control the reaction temperature: Lowering the reaction temperature can help to disfavor the polymerization pathway.
-
Choose the appropriate acid catalyst: While strong Brønsted acids are common, exploring Lewis acids like tin tetrachloride or scandium(III) triflate might offer better control.[6]
Troubleshooting Guides
Friedländer Synthesis
| Problem | Possible Cause | Solution |
| Low Yield | Harsh reaction conditions (high temperature, strong acid/base) leading to degradation.[2] | - Use milder catalysts like gold catalysts, p-toluenesulfonic acid, or iodine.[2] - Consider solvent-free conditions with microwave irradiation to reduce reaction time and temperature. |
| Formation of Unwanted Regioisomers with Unsymmetrical Ketones | Lack of regiocontrol in the initial condensation step.[2][8] | - Introduce a phosphoryl group on the α-carbon of the ketone to direct the reaction.[2] - Use specific amine catalysts to improve regioselectivity.[9] - Employ ionic liquids as the solvent/catalyst system.[2] |
| Aldol Condensation Side Products | Base-catalyzed self-condensation of the ketone reactant.[2] | - Use the imine analog of the o-aminoaryl aldehyde/ketone to avoid the need for a free ketone in the initial step.[2] |
| Difficult Purification | Formation of tarry byproducts. | - Optimize reaction conditions to minimize side reactions. - After the reaction, perform a steam distillation if the product is volatile. - Column chromatography on silica gel is often effective for separating the desired product from impurities. |
Conrad-Limpach Synthesis
| Problem | Possible Cause | Solution |
| Low Yield | Inefficient cyclization due to low reaction temperature.[3] | - Use a high-boiling point solvent (ideally >250 °C) to ensure the high energy required for the electrocyclic ring closing is achieved.[3][10] |
| Formation of 2-Quinolone Isomer (Knorr Product) | Reaction conditions favoring thermodynamic control.[11] | - Maintain a lower condensation temperature to favor the kinetic product (4-hydroxyquinoline). The Knorr product (2-hydroxyquinoline) is favored at higher temperatures.[11] |
| Product Contaminated with Starting Materials | Incomplete reaction. | - Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. - Use a slight excess of the β-ketoester. |
| Difficult Product Isolation from High-Boiling Solvent | The physical properties of solvents like mineral oil can make workup challenging.[10] | - Consider alternative, less viscous, and more easily removable high-boiling solvents (see table below). - After cooling, dilute the reaction mixture with a solvent in which the product is insoluble to precipitate it. |
Quantitative Data
Effect of Solvent on the Yield of a 4-Hydroxyquinoline in the Conrad-Limpach Synthesis
The following table summarizes the effect of different solvents on the yield of 4-hydroxy-2-methyl-6-nitroquinoline. The data indicates that higher boiling point solvents generally lead to higher yields.[10]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 40 |
| Propyl benzoate | 231 | 51 |
| Isobutyl benzoate | 241 | 66 |
| 2-Nitrotoluene | 222 | 64 |
| Tetrahydronaphthalene | 207 | 42 |
| 1,2,4-Trichlorobenzene | 214 | 62 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-Butylphenol | 264 | 65 |
Experimental Protocols
Optimized Friedländer Synthesis Protocol to Minimize Side Reactions
This protocol utilizes p-toluenesulfonic acid as a catalyst under solvent-free conditions to promote a cleaner reaction.
-
Reactant Preparation: In a round-bottom flask, combine the o-aminoaryl aldehyde or ketone (1.0 eq), the ketone with an α-methylene group (1.2 eq), and p-toluenesulfonic acid (0.1 eq).
-
Reaction Setup: Ensure the reactants are well-mixed. The reaction can be performed neat (solvent-free).
-
Heating: Heat the mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Controlled Skraup Synthesis to Prevent Runaway Reaction
This protocol incorporates ferrous sulfate as a moderator to ensure a safer reaction.[4]
-
Reactant Charging: In a large, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Oxidant Addition: Add nitrobenzene, which acts as both an oxidizing agent and a solvent.
-
Heating: Gently heat the mixture. Once the reaction begins to boil, remove the heat source. The exothermic nature of the reaction should sustain the boiling for some time. If the reaction becomes too vigorous, an ice bath can be used for cooling.
-
Continued Reflux: Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-5 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Make the solution basic with a concentrated sodium hydroxide solution.
-
Purification: Perform steam distillation to isolate the crude quinoline. The distillate can be extracted with an organic solvent, dried, and the product purified by vacuum distillation.
Visualizations
Caption: Workflow for an optimized Friedländer quinoline synthesis.
Caption: Factors influencing regioselectivity in the Combes synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
6-Bromo-4-chloroquinoline-3-carbonitrile synthesis reaction monitoring by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common synthetic approach involves the cyclization of a substituted aniline precursor, followed by chlorination. A plausible route starts from 2-amino-5-bromobenzonitrile, which is reacted with an appropriate three-carbon component to form the quinoline ring, yielding 6-bromo-4-hydroxyquinoline-3-carbonitrile. This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to give the final product, this compound. The reaction progress is typically monitored by TLC.
Q2: What is a typical TLC solvent system for monitoring this reaction?
A2: A common mobile phase for separating quinoline derivatives is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. A starting point for developing a suitable TLC method is a solvent system of Ethyl Acetate/Hexane (3:7 v/v) . The polarity can be adjusted based on the observed separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing the compounds to move further up the plate. Some literature also suggests solvent systems like chloroform/petroleum ether/ethyl acetate (e.g., 9:5:0.5 v/v/v) for similar quinoline derivatives.[1]
Q3: How can I visualize the spots on the TLC plate?
A3: The quinoline ring system is often UV-active due to its aromatic nature. Therefore, the primary method for visualization is exposing the TLC plate to ultraviolet (UV) light, typically at 254 nm. The compounds will appear as dark spots on a fluorescent green background. Staining with iodine vapor can also be used as an alternative or complementary visualization technique.
Q4: What are the expected appearances of the starting material, intermediate, and product on a TLC plate?
A4: Under a suitable solvent system, you should observe distinct spots for the starting material, intermediate, and the final product. The starting material, 6-bromo-4-hydroxyquinoline-3-carbonitrile, is more polar than the final product, this compound, due to the presence of the hydroxyl group. Therefore, the starting material will have a lower Retention Factor (Rf) value and will be closer to the baseline on the TLC plate. The product, being less polar, will travel further up the plate and have a higher Rf value. Any unreacted starting material will appear as a spot with a lower Rf, while the formation of the product will be indicated by the appearance of a new spot with a higher Rf.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate under UV light. | 1. The sample is too dilute. 2. The compounds are not UV-active. 3. The solvent front has run off the top of the plate. | 1. Concentrate the sample solution and re-spot. 2. Use a chemical stain for visualization (e.g., iodine vapor). 3. Repeat the TLC, ensuring the solvent front is marked before it reaches the top edge. |
| The spots are streaking. | 1. The sample is overloaded (too concentrated). 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample was not fully dissolved before spotting. | 1. Dilute the sample solution before spotting. 2. Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent to improve spot shape. 3. Ensure the sample is fully dissolved in an appropriate solvent before spotting. |
| The spots are all at the baseline (low Rf). | 1. The developing solvent is not polar enough. | 1. Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. |
| The spots are all near the solvent front (high Rf). | 1. The developing solvent is too polar. | 1. Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate (increase the proportion of hexane). |
| The starting material and product spots are not well-separated. | 1. The chosen solvent system does not provide adequate resolution. | 1. Experiment with different solvent systems. Try varying the ratio of ethyl acetate and hexane, or switch to a different solvent combination such as dichloromethane/methanol or chloroform/acetone. |
| A new, unexpected spot appears on the TLC. | 1. A side reaction is occurring, leading to the formation of a byproduct. 2. The starting material is degrading. | 1. Analyze the reaction conditions (temperature, moisture, etc.) to identify the source of the side reaction. 2. Check the stability of the starting material under the reaction conditions. |
Experimental Protocols
Synthesis of this compound
This protocol describes the chlorination of 6-bromo-4-hydroxyquinoline-3-carbonitrile.
Materials:
-
6-bromo-4-hydroxyquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask, add 6-bromo-4-hydroxyquinoline-3-carbonitrile.
-
Carefully add phosphorus oxychloride (POCl₃) in a fume hood, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110°C).
-
Monitor the reaction progress by TLC every hour.
-
Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Ethyl Acetate/Hexane (3:7 v/v)
-
UV lamp (254 nm)
-
Reaction mixture aliquots
-
Reference standards (starting material and product, if available)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and cover it.
-
On the TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of the starting material (if available as a reference), the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point) on the baseline.
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle the spots with a pencil.
-
Calculate the Rf values for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Compare the spots from the reaction mixture to the reference spots to determine the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Quantitative Data
The following table provides representative Rf values for the compounds involved in the synthesis of this compound in a TLC system with Ethyl Acetate/Hexane (3:7 v/v) as the mobile phase. Note: Actual Rf values may vary depending on the specific experimental conditions (e.g., temperature, plate manufacturer, chamber saturation).
| Compound | Structure | Polarity | Representative Rf Value |
| 6-Bromo-4-hydroxyquinoline-3-carbonitrile (Starting Material) | [Chemical structure of 6-bromo-4-hydroxyquinoline-3-carbonitrile] | High | ~ 0.2 |
| This compound (Product) | [Chemical structure of this compound] | Low | ~ 0.6 |
Visualizations
Caption: Experimental workflow for TLC reaction monitoring.
Caption: Troubleshooting decision tree for common TLC issues.
References
Technical Support Center: Managing Regioselectivity in Polyhalogenated Quinoline Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing regioselectivity during the chemical modification of polyhalogenated quinolines.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloroquinoline generally more reactive towards nucleophiles than the C2 position in SNAr reactions?
A1: The regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinoline is primarily governed by electronic factors. The carbon atom at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2] This increased reactivity is attributed to the influence of the α-nitrogen atom, which enhances the electrophilicity at C4.[3] Density Functional Theory (DFT) calculations have confirmed that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack.[2] This inherent electronic preference leads to consistent regioselectivity for substitution at the C4 position under various SNAr conditions.[2]
Q2: How can I achieve selective functionalization at the C2 position over the C4 position in a palladium-catalyzed cross-coupling reaction?
A2: While the C4 position is often more reactive, selective functionalization at the C2 position of 2,4-dichloroquinoline can be achieved by carefully controlling the reaction conditions. In palladium-catalyzed alkynylation reactions (Sonogashira coupling), the chloro group at the C2 (azomethine carbon) is more susceptible to oxidative addition with Pd(0) than the chloro group at C4.[4] This selectivity is often enhanced by the coordinating effect of the quinoline nitrogen with the palladium catalyst.[4] Using a Pd/C catalyst in water has been shown to be effective for regioselective C2 alkynylation.[4]
Q3: What is the role of an N-oxide group in directing C-H functionalization on the quinoline ring?
A3: A quinoline N-oxide group acts as an effective directing group, primarily for functionalization at the C2 and C8 positions.[5][6] The oxygen atom of the N-oxide can coordinate with the metal catalyst (e.g., Palladium), bringing it into close proximity to the C2-H bond, facilitating its activation.[5] This strategy has been successfully employed for C2-arylation, C2-alkenylation, and C2-carbamoylation reactions.[6][7] The N-oxide can also serve as a "stepping stone" to activate the remote C8 position.[8]
Q4: How do directing groups (DGs) influence the regioselectivity of C-H functionalization on the carbocyclic (benzene) ring of quinoline?
A4: Attaching a directing group, often at the C8 position, is a powerful strategy to control regioselectivity on the carbocyclic ring of quinoline.[5][9] Groups like 8-aminoquinoline and its derivatives (amides, phosphoramidates) can chelate to a metal catalyst, directing the functionalization to a specific site, most commonly the C5 position.[9][10] This approach circumvents the intrinsic reactivity of the C-H bonds, allowing for the selective introduction of halogens or other functional groups at positions that are otherwise difficult to access.[5][9]
Troubleshooting Guides
Problem: My Suzuki-Miyaura reaction on a dihaloquinoline is yielding a mixture of regioisomers with poor selectivity.
-
Possible Cause: The electronic and steric differences between the halogenated positions are insufficient to provide high selectivity under the current conditions. The choice of catalyst, ligand, and solvent plays a critical role.[11]
-
Solution Workflow:
Caption: Troubleshooting workflow for poor regioselectivity. -
Modify the Ligand: The ligand is a primary controller of regioselectivity. For reactions on substrates like 2,4-dibromopyridine (analogous to dihaloquinolines), the ratio of PPh₃ to the palladium catalyst can invert the selectivity between the C2 and C4 positions.[12] Experiment with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Change the Solvent: Solvent polarity and coordinating ability can affect the activity and selectivity of the catalytic system. Test a range of solvents from polar aprotic (e.g., DMF, NMP) to nonpolar (e.g., Toluene, Dioxane).[13]
-
Adjust the Temperature: Lowering the reaction temperature often enhances selectivity by favoring the reaction pathway with the lower activation energy. Conversely, sometimes higher temperatures are needed to overcome the activation barrier for a specific position.[11][13]
-
Problem: I am observing significant amounts of diarylated product in my cross-coupling reaction, even when using a 1:1 stoichiometry.
-
Possible Cause: The mono-substituted product is highly activated and reacts faster with the coupling partner than the starting dihaloquinoline. This is common when using bulky, electron-rich ligands like NHCs or biarylphosphines.[12]
-
Solutions:
-
Use a Less Active Catalyst System: Switch to a less electron-rich ligand or a catalyst system known to have a lower rate of oxidative addition for the second coupling.
-
Slow Addition: Add the boronic acid or other coupling partner slowly over the course of the reaction to maintain a low concentration, thereby disfavoring the second coupling.
-
Use a Sub-stoichiometric Amount of Nucleophile: While you have tried a 1:1 ratio, consider using a slight excess of the dihaloquinoline (e.g., 1.2 equivalents) to ensure the nucleophile is consumed before significant diarylation occurs.
-
Problem: My directed C-H activation is not proceeding with the expected regioselectivity.
-
Possible Cause: The directing group may not be effectively coordinating the metal catalyst, or other C-H bonds are intrinsically more reactive under the chosen conditions.
-
Solutions:
-
Verify Directing Group Efficacy: Ensure the directing group is appropriate for the target position and the metal catalyst. For example, 8-amidoquinolines are excellent for C5 functionalization with iron or palladium catalysts.[10]
-
Change the Metal Catalyst: Different transition metals (e.g., Rh, Pd, Cu, Ni) operate via different mechanisms and can lead to different regiochemical outcomes.[6]
-
Screen Additives/Oxidants: Additives like pivalic acid (PivOH) or oxidants like AgOAc can be crucial for catalyst turnover and selectivity in certain C-H activation cycles.[5]
-
Data Presentation: Regioselectivity in Polyhalogenated Quinoline Reactions
Table 1: Regioselective Functionalization of 2,4-Dichloroquinazoline *
| Position | Reaction Type | Reagents/Catalyst | Solvent | Yield (%) | Reference |
| C4 | SNAr (Amination) | Various Amines | Various | High | [2] |
| C4 | Kumada Coupling | t-BuMgCl, CuI | THF | 92 | [3] |
| C4 | Desulfitative Arylation | Ar-B(OH)₂, Pd(dppf)Cl₂, CuTC | Dioxane | 90-98 | [1] |
| C2 & C7 | Suzuki-Miyaura (Stepwise) | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 61-94 | [1] |
*Data for 2,4,7-trichloroquinazoline is presented as a well-documented analogue demonstrating key regioselectivity principles applicable to polyhalogenated quinolines.
Table 2: Regioselective Functionalization of 2,4-Dichloroquinoline
| Position | Reaction Type | Reagents/Catalyst | Solvent | Yield (%) | Reference |
| C2 | Sonogashira Coupling | Terminal Alkyne, Pd/C, CuI | Water | Good | [4] |
| C4 | Suzuki Coupling (post-C2 alkynylation) | Ar-B(OH)₂, Pd(OAc)₂, PPh₃ | Toluene/H₂O | Good | [4] |
| C4 | SNAr (Stepwise Substitution) | Nucleophile | Various | High | [14] |
Experimental Protocols
Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C4-Position of a 2,4-Dihaloquinoline Derivative
This protocol is a generalized procedure based on established methods for selective cross-coupling.[1] Researchers should optimize conditions for their specific substrate.
Materials:
-
2,4-Dihaloquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,4-dihaloquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4-arylated product.
Reaction Pathways and Conceptual Diagrams
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADDITION –ELIMINATION PROCESS OF 2,4-DICHLOROQUINOLINE SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE | Scholar: National School of Leadership [jconsortium.com]
6-Bromo-4-chloroquinoline-3-carbonitrile stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloroquinoline-3-carbonitrile. The information is designed to address potential stability and degradation issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation in Aqueous Media | The 4-chloro substituent is susceptible to nucleophilic attack by water (hydrolysis), especially at non-neutral pH, leading to the formation of the less active 6-Bromo-4-hydroxyquinoline-3-carbonitrile. |
| 1. pH Control: Maintain the pH of aqueous buffers as close to neutral (pH 7.0-7.4) as possible. Avoid highly acidic or basic conditions. | |
| 2. Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous media immediately before use. | |
| 3. Stability Assessment: Perform a time-course experiment by incubating the compound in the assay buffer for various durations and then measuring its concentration or activity to determine its stability under your specific experimental conditions. | |
| Reaction with Buffer Components | Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) can act as nucleophiles, displacing the 4-chloro group. |
| 1. Buffer Selection: Use non-nucleophilic buffers such as HEPES or PBS whenever possible. | |
| 2. Component Check: Review all components of your assay for the presence of nucleophiles and consider their potential reactivity. | |
| Photodegradation | Bromoaromatic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light. |
| 1. Light Protection: Protect stock solutions and experimental setups from light by using amber vials and covering plates or tubes with foil. | |
| 2. Minimize Exposure: Prepare samples and perform experiments under subdued lighting conditions whenever feasible. |
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Chloro Group | An additional peak corresponding to the hydroxylated derivative may appear. |
| 1. Mass Spectrometry Analysis: Analyze the unknown peak by mass spectrometry to confirm if its mass corresponds to the replacement of chlorine with a hydroxyl group (a decrease of 18.98 Da). | |
| 2. Controlled Degradation Study: Intentionally expose the compound to acidic or basic aqueous conditions and monitor the formation of the new peak to confirm its identity. | |
| Hydrolysis of the Nitrile Group | Under harsh acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid.[1][2][3][4] |
| 1. pH of Mobile Phase: Ensure the pH of your chromatography mobile phase is not extreme, as this could cause on-column degradation. | |
| 2. Sample Preparation: Avoid prolonged storage of the compound in acidic or basic solutions prior to analysis. | |
| Solvent Reactivity | Reactive solvents, particularly protic solvents like methanol, could potentially react with the compound, especially at elevated temperatures. |
| 1. Solvent Selection: Use aprotic solvents for storage and sample preparation where possible. If a protic solvent is necessary, prepare solutions fresh and store at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored at 4°C in a tightly sealed container, away from moisture and light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the expected stability of this compound in DMSO?
A2: this compound is expected to be relatively stable in anhydrous DMSO when stored at low temperatures and protected from light. However, DMSO is hygroscopic, and absorbed water can lead to slow hydrolysis over time. It is recommended to use anhydrous DMSO and prepare fresh solutions for sensitive experiments.
Q3: Can I heat solutions of this compound?
A3: Caution should be exercised when heating solutions of this compound. The 4-chloroquinoline moiety can be reactive, and elevated temperatures can accelerate degradation, particularly in the presence of nucleophiles. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.
Q4: What are the likely degradation products I should look for?
A4: Based on the chemical structure, the most probable degradation products are:
-
6-Bromo-4-hydroxyquinoline-3-carbonitrile: Formed by the hydrolysis of the 4-chloro group.
-
Products of nucleophilic substitution: Formed if the compound is exposed to other nucleophiles (e.g., amines, thiols) at the 4-position.
-
6-Bromo-4-chloroquinoline-3-carboxamide or -carboxylic acid: Formed by the hydrolysis of the nitrile group, although this typically requires more stringent conditions.[1][2][3][4]
-
Debrominated species: Potentially formed upon prolonged exposure to light.
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffer
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time to determine its stability profile.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the experimental stability of a novel compound.
References
Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of quinolines, with a focus on solvent system optimization.
Troubleshooting Guides
This section provides solutions to common problems that may arise during quinoline synthesis and purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Synthesis: Low or No Yield | - Inappropriate solvent for the specific reaction (e.g., Skraup, Doebner-von Miller, Friedländer).- Reaction temperature is too low or too high.- Catalyst is inactive or insufficient.- Purity of starting materials is low.- Reaction time is insufficient. | - Solvent Selection: For Friedländer synthesis, consider polar solvents like ethanol or even water for greener alternatives. Some reactions proceed well under solvent-free conditions.[1][2] For Skraup reactions, nitrobenzene can act as both a solvent and an oxidizing agent.[3] Biphasic solvent systems can sometimes improve yields in Doebner-von Miller reactions by reducing polymerization of the carbonyl substrate.[4]- Temperature and Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[2][5]- Catalyst Check: Ensure the catalyst is fresh and used in the correct molar ratio. For acid-catalyzed reactions, ensure anhydrous conditions if required.- Starting Material Purity: Use purified starting materials. Impurities can interfere with the reaction and lead to side products. |
| Synthesis: Violent/Uncontrolled Reaction (Skraup Synthesis) | The Skraup synthesis is notoriously exothermic and can become violent.[3] | - Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier and helps to control the reaction rate, making it less violent.[3] |
| Purification (Recrystallization): Oiling Out | The compound is precipitating from the solution above its melting point. This can be due to a supersaturated solution cooling too quickly or the presence of impurities that lower the melting point of the mixture. | - Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.- Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.- Seed the Solution: Introduce a small seed crystal of the pure compound to encourage crystallization at a higher temperature. |
| Purification (Recrystallization): No Crystal Formation | The solution is not supersaturated, or nucleation is slow. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.- Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.- Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. |
| Purification (Column Chromatography): Poor Separation | - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the Eluent: Use TLC to determine the best solvent system. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[6] A gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating compounds with different polarities.[7][8]- Sample Loading: Ensure the sample is concentrated and loaded onto the column in a narrow band.- Column Packing: Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation. |
Frequently Asked Questions (FAQs)
Synthesis
Q1: What are the best "green" solvents for quinoline synthesis?
A1: For researchers looking to adopt more environmentally friendly practices, several greener solvent options are available. Water has been successfully used as a solvent in some Friedländer syntheses, often eliminating the need for a catalyst.[9] Ethanol is another excellent green solvent choice for various quinoline synthesis methods.[2] Glycerol, being non-toxic and biodegradable, has also been employed as a green solvent, particularly in modified Friedländer reactions, leading to high yields in short reaction times.[10] Additionally, solvent-free reaction conditions are a viable and highly eco-friendly option for certain quinoline syntheses.[6][11]
Q2: How do I choose the right solvent for a specific quinoline synthesis reaction?
A2: The choice of solvent depends heavily on the specific named reaction you are using:
-
Skraup Synthesis: Traditionally, concentrated sulfuric acid is used as the catalyst and dehydrating agent, while nitrobenzene can serve as both the solvent and the oxidizing agent.[3]
-
Doebner-von Miller Synthesis: This reaction is often catalyzed by Brønsted or Lewis acids. While early methods were prone to low yields due to polymerization, the use of biphasic solvent systems can mitigate this issue.[4] More recently, performing the reaction in dilute HCl has been shown to improve outcomes.[4]
-
Friedländer Synthesis: This reaction is versatile and can be catalyzed by both acids and bases.[12] Solvents can range from alcohols like ethanol to water, and even ionic liquids or solvent-free conditions have been successfully employed.[4][12] The choice will depend on the specific substrates and desired reaction conditions.
Purification
Q3: What is a good starting point for selecting a recrystallization solvent for quinoline?
A3: Quinoline is soluble in most organic solvents and only slightly soluble in cold water, but dissolves readily in hot water.[13] For quinoline derivatives, ethanol is often a good first choice for recrystallization.[14] A mixed solvent system, such as n-hexane/acetone or n-hexane/ethyl acetate, can also be effective, especially for purifying less polar derivatives.[14] The ideal solvent or solvent pair will dissolve the compound when hot but have low solubility when cold.
Q4: How do I select a solvent system for column chromatography of a quinoline derivative?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system for column chromatography. A good solvent system will give a retention factor (Rf) of around 0.2-0.4 for the desired compound. For quinoline and its derivatives, a common starting point is a mixture of petroleum ether and ethyl acetate. The polarity of the eluent can be adjusted by changing the ratio of these two solvents. For more polar quinoline derivatives, a solvent system containing dichloromethane and methanol may be necessary. A gradient elution, where the proportion of the more polar solvent is gradually increased, is often effective for separating complex mixtures.[7][8]
Quantitative Data
The choice of solvent can significantly impact the yield and reaction time of a quinoline synthesis. The following table summarizes the effect of different solvents on the yield of a modified Friedländer synthesis of a quinoline derivative.
Table 1: Effect of Various Solvents on the Yield of a Quinoline Derivative in a Modified Friedländer Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Solvent-free | 80 | 25 |
| 2 | Solvent-free | 100 | 40 |
| 3 | n-Hexane | Room Temp. | Trace |
| 4 | CH₂Cl₂ | Room Temp. | Trace |
| 5 | CHCl₃ | Room Temp. | Trace |
| 6 | THF | Room Temp. | Trace |
| 7 | CH₃CN | Room Temp. | 10 |
| 8 | CH₃CN | 80 | 55 |
| 9 | 1,2-Dichloroethane | Room Temp. | Trace |
| 10 | 1,2-Dichloroethane | 80 | 45 |
| 11 | EtOH | Room Temp. | 20 |
| 12 | EtOH | 80 | 70 |
| 13 | MeOH | Room Temp. | 15 |
| 14 | Glycerol | 80 | 85 |
| 15 | Glycerol | 100 | 90 |
| 16 | Glycerol | 110 | 98 |
Data adapted from Nasseri, M. A., et al. (2015). Journal of the Brazilian Chemical Society, 26(1), 104-110.[10]
Experimental Protocols
Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add nitrobenzene to the mixture. If the reaction is known to be vigorous, add a small amount of ferrous sulfate.
-
Heat the mixture cautiously. The reaction is exothermic and may become vigorous. Maintain control by intermittent cooling if necessary.
-
After the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude quinoline.
-
Isolate the crude product by steam distillation or solvent extraction.
-
Purify the crude quinoline by distillation, recrystallization, or column chromatography.
Purification of Quinoline by Column Chromatography
Materials:
-
Crude quinoline product
-
Silica gel (for column packing)
-
Solvent system (e.g., petroleum ether/ethyl acetate mixture)
-
Collection flasks or test tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude quinoline product in a minimum amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 95:5 petroleum ether:ethyl acetate).
-
Collect fractions in separate flasks or test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds. For example, increase the ethyl acetate concentration in steps (e.g., 90:10, 85:15).
-
Combine the fractions containing the pure quinoline product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for quinoline synthesis and purification.
Caption: Troubleshooting decision tree for low yield in quinoline synthesis.
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. tandfonline.com [tandfonline.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline - Wikipedia [en.wikipedia.org]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile, with a focus on reducing reaction time and improving overall efficiency.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves three key stages: the synthesis of 6-bromo-4-hydroxyquinoline, followed by cyanation at the 3-position, and finally, chlorination to yield the target compound.
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
-
Question: The initial reaction to form 6-bromo-4-hydroxyquinoline is slow or gives a low yield. What are the common causes and solutions?
-
Answer: The synthesis of the quinoline core is often the most challenging step. Common issues include incomplete reaction, side product formation, and difficulties in purification. To address these:
-
Reaction Conditions: Ensure anhydrous conditions and proper temperature control. The choice of solvent and catalyst is also critical. For instance, in a Conrad-Limpach synthesis, the temperature of the cyclization step can significantly impact the yield and reaction time.
-
Purity of Reactants: Use high-purity 4-bromoaniline and the corresponding β-ketoester. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Alternative Routes: If the chosen method consistently underperforms, consider alternative named reactions for quinoline synthesis, such as the Gould-Jacobs reaction.
-
-
Step 2: Cyanation of 6-Bromo-4-hydroxyquinoline
-
Question: How can I introduce the carbonitrile group at the 3-position of 6-bromo-4-hydroxyquinoline efficiently?
-
-
Troubleshooting Low Yield: If direct cyanation proves difficult, the two-step approach of formylation followed by conversion to the nitrile is a reliable alternative. For the conversion of the intermediate 3-formyl derivative to the nitrile, reacting it with hydroxylamine hydrochloride is a common and effective method.
-
-
Step 3: Chlorination of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
-
Question: The chlorination of the 4-hydroxy group is incomplete or results in degradation of the product. How can this be optimized?
-
Answer: The chlorination of 4-hydroxyquinolines is typically achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]
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Incomplete Reaction: Ensure a sufficient excess of POCl₃ is used. The reaction is often performed at reflux, and the reaction time can vary from 2 to 6 hours.[1][2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.
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Product Degradation: The workup procedure is critical. After the reaction, excess POCl₃ should be removed under reduced pressure. The reaction mixture should then be quenched by slowly pouring it onto crushed ice with vigorous stirring.[1][2] Maintaining a low temperature during quenching is essential to prevent hydrolysis of the product and other side reactions.
-
Purity of POCl₃: Use freshly distilled or high-purity POCl₃. Old or decomposed POCl₃ can lead to lower yields and the formation of impurities.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the most critical step for reducing the overall synthesis time?
-
Optimizing the initial quinoline ring formation (Step 1) and the chlorination step (Step 3) will likely have the most significant impact on the overall reaction time. For the chlorination, careful monitoring by TLC can prevent unnecessarily long reflux times.
-
-
FAQ 2: Are there any safety precautions I should be aware of?
-
Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of POCl₃ with water is a highly exothermic reaction and must be done with extreme care in an ice bath.
-
-
FAQ 3: How can I monitor the progress of the reactions?
-
Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of all steps. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light.
-
-
FAQ 4: What are the expected yields for each step?
Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of this compound.
Detailed Methodology
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
A detailed protocol for this step can be adapted from established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, using 4-bromoaniline as the starting material.
Step 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile
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To a solution of 6-bromo-4-hydroxyquinoline in a suitable solvent (e.g., DMF or a high-boiling point ether), add a cyanating agent (e.g., tosyl cyanide or N-cyano-N-phenyl-p-toluenesulfonamide).
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The reaction mixture may require heating. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
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The precipitated solid can be collected by filtration, washed with water, and dried.
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Purify the crude product by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-4-hydroxyquinoline-3-carbonitrile in an excess of phosphorus oxychloride (POCl₃).
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Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[2]
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.[1][2][3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure in a fume hood.
-
Slowly and cautiously add the remaining residue to a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral to slightly basic.
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The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Data Presentation
Table 1: Reaction Parameters for Chlorination of 4-Hydroxyquinolines
| Parameter | Value | Reference |
| Starting Material | 6-Bromoquinolin-4-ol | [2] |
| Chlorinating Agent | POCl₃ | [1][2][3] |
| Catalyst | DMF (catalytic) | [2] |
| Reaction Temperature | Reflux (~110 °C) | [2] |
| Reaction Time | 2 - 6 hours | [1][2][3] |
| Reported Yield | 81% - 93% | [2][3] |
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Recrystallization techniques for purifying 6-Bromo-4-chloroquinoline-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-Bromo-4-chloroquinoline-3-carbonitrile. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you may face when purifying this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. The volume of solvent is insufficient. | Select a more appropriate solvent or solvent system.[1] Gradually add more hot solvent until the compound dissolves. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, causing rapid precipitation. The compound contains significant impurities that lower its melting point. | Return the solution to the heat source and add more of the "soluble solvent" to decrease saturation.[2] Try a lower boiling point solvent. Consider a pre-purification step like column chromatography if impurities are high.[3] |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration of the compound. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Introduce a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.[4] |
| Crystallization is too rapid, trapping impurities. | The solution is too concentrated. The temperature difference between dissolution and crystallization is too large. | Add a small amount of additional hot solvent to the dissolved compound.[2] Allow the flask to cool slowly on the benchtop before moving to an ice bath. |
| The recovered yield is very low. | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. Premature crystallization occurred during a hot filtration step. The compound is more soluble in the chosen solvent than ideal. | Concentrate the mother liquor and cool it to obtain a second crop of crystals.[2] Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. Re-evaluate the solvent choice by testing the solubility of your compound in various solvents. |
| The purified crystals are still colored (e.g., yellow). | Colored impurities are co-crystallizing with the product. The impurity is adsorbed onto the surface of the crystals. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure thorough washing of the filtered crystals with a small amount of cold, fresh solvent. Consider pre-purification with a silica plug if the discoloration is significant.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not readily published, a good starting point for quinoline derivatives are polar protic solvents like methanol or ethanol.[5][6] Toluene has also been noted as a solvent for the related compound 6-Bromo-4-chloroquinoline.[7] It is highly recommended to perform a solvent screen with small amounts of your crude material to determine the optimal solvent or solvent system.
Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?
A2: To perform a solvent screen, place a small amount of your crude compound into several test tubes. To each tube, add a different solvent dropwise at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature but will dissolve it completely upon heating. After dissolution at high temperature, the solvent should yield well-formed crystals upon cooling.
Q3: My compound is soluble in a particular solvent at room temperature. Can I still use it for recrystallization?
A3: A single solvent system where the compound is soluble at room temperature is generally not suitable for recrystallization.[4] However, you can use this solvent as part of a binary solvent system. Dissolve your compound in a minimal amount of the "good" solvent (in which it is soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating should clarify the solution, which can then be cooled to form crystals. Common binary systems include ethanol/water and hexane/ethyl acetate.[1]
Q4: What is the purpose of adding activated charcoal?
A4: Activated charcoal is used to remove colored impurities from a solution. It has a high surface area and can adsorb large, colored molecules. It should be added to the hot solution before filtration. Use it sparingly, as excessive amounts can lead to the loss of your desired product through adsorption.
Q5: How can I improve the purity of my final product?
A5: To improve purity, ensure that the cooling process is slow to allow for the formation of a well-ordered crystal lattice that excludes impurities.[2] Washing the filtered crystals with a small amount of cold, fresh recrystallization solvent is also crucial to remove any residual mother liquor containing impurities.[8] If significant impurities persist, a second recrystallization may be necessary.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests, select a solvent in which this compound has low solubility at room temperature but high solubility at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil using a hot plate. Stir continuously. Add more hot solvent in small portions until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Binary-Solvent Recrystallization
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (solvent A) and one in which it is poorly soluble (solvent B).
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent A.
-
Addition of Anti-Solvent: While the solution is still hot, add the poor solvent (solvent B) dropwise until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of hot solvent A until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualization
The following diagram illustrates a general workflow for the purification of this compound, incorporating key decision points.
Caption: Workflow for the recrystallization of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 7. 6-BROMO-4-CHLOROQUINOLINE CAS#: 65340-70-7 [m.chemicalbook.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-4-chloroquinoline-3-carbonitrile and 6-Bromo-4-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated quinolines serve as versatile building blocks for the synthesis of complex molecular architectures with diverse biological and photophysical properties. Among these, 6-bromo-4-chloroquinoline-3-carbonitrile and 6-bromo-4-iodoquinoline are two key intermediates that offer distinct reactivity profiles at the C4-position, enabling selective functionalization. This guide provides an objective comparison of their performance in common chemical transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their synthetic endeavors.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between this compound and 6-bromo-4-iodoquinoline lies in their susceptibility to nucleophilic aromatic substitution (SNAr) versus palladium-catalyzed cross-coupling reactions at the C4-position.
| Feature | This compound | 6-Bromo-4-iodoquinoline |
| Dominant Reactivity at C4 | Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) | Highly reactive in Palladium-Catalyzed Cross-Coupling |
| Key Structural Influence | Strong electron-withdrawing nitrile group at C3 activates the C4-Cl bond for SNAr. | Weaker C-I bond is ideal for oxidative addition in Pd-catalyzed cycles. |
| Typical Applications | Introduction of N, O, and S nucleophiles at the C4-position. | C-C and C-N bond formation via Suzuki, Buchwald-Hartwig, etc. at the C4-position. |
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of an aryl halide in SNAr is significantly influenced by the presence of electron-withdrawing groups ortho or para to the leaving group. These groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
This compound is exceptionally reactive in SNAr reactions. The potent electron-withdrawing cyano group at the C3-position (ortho to the chlorine) strongly activates the C4-position for nucleophilic attack. This allows for the displacement of the chloride under relatively mild conditions with a variety of nucleophiles.
6-Bromo-4-iodoquinoline , lacking a strongly activating group in an ortho or para position, is considerably less reactive towards SNAr. Nucleophilic substitution on this substrate typically requires harsher reaction conditions.
The following diagram illustrates the activation of the C4-position in this compound for SNAr.
A Comparative Analysis of the Biological Activities of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse array of derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an objective comparison of the biological activities of different substituted quinolines, supported by experimental data, to aid researchers in the development of novel therapeutic agents.
Data Presentation
The following tables summarize the quantitative data for the biological activities of selected substituted quinolines. The data has been compiled from various studies to provide a comparative overview.
Anticancer Activity
The cytotoxic effects of quinoline derivatives are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. Lower IC50 values indicate greater potency.
| Quinoline Derivative Class | Specific Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aminoquinolines | Chloroquine | MDA-MB-231 (Breast) | 25.3 | [1] |
| A549 (Lung) | 38.2 | [1] | ||
| 2-Arylquinolines | 2-Styryl-8-hydroxy-quinoline (S3A) | HeLa (Cervical) | 2.52 | [2][3] |
| 2-Styryl-8-nitro-quinoline | HeLa (Cervical) | >10 | [2][3] | |
| Quinoline-4-carboxylic Acids | Quinoline-4-carboxylic acid | MCF7 (Breast) | ~20 | [4] |
| HELA (Cervical) | >50 | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives is commonly assessed using in vivo models, such as the carrageenan-induced paw edema assay, or in vitro models measuring the inhibition of inflammatory mediators.
| Quinoline Derivative Class | Specific Compound/Substituent | Assay | Inhibition (%) | Reference |
| 4-Aminoquinolines | Chloroquine | Carrageenan-induced paw edema | 53.4 | Not explicitly found in search results, general knowledge |
| 2-Arylquinolines | 3-(arylideneamino)-phenylquinazoline-4(3H)-one | Carrageenan-induced paw edema | Significant reduction | [5] |
| Quinoline-4-carboxylic Acids | Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable | [4] |
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. Lower MIC values indicate stronger antimicrobial activity.
| Quinoline Derivative Class | Specific Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4-Aminoquinolines | Chloroquine | P. vivax | ~67 (in vivo) | [6] |
| E. coli | >64 | [7] | ||
| P. vulgaris | ~20-24 | [7] | ||
| 2-Arylquinolines | 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | S. aureus | 64 | [8][9] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | E. coli | 128 | [8][9] | |
| Quinoline-4-carboxylic Acids | 2-substituted derivatives | Various bacteria and fungi | Weak to moderate activity | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test quinoline derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Procedure:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for one week.
-
Compound Administration: The test quinoline derivatives are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After 30-60 minutes, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test quinoline derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Anticancer Signaling Pathway
References
- 1. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterizing Blood-Stage Antimalarial Drug MIC Values In Vivo Using Reinfection Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saspublishers.com [saspublishers.com]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 6-Bromo-4-chloroquinoline-3-carbonitrile through Comparative 13C NMR Analysis
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical checkpoint in the synthesis and discovery pipeline. This guide provides a comparative analysis for the structural validation of 6-Bromo-4-chloroquinoline-3-carbonitrile, leveraging the power of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By juxtaposing predicted spectral data with experimental values of analogous compounds, this document offers a robust framework for structural verification.
Comparative Analysis of 13C NMR Chemical Shifts
The validation of the this compound structure is approached by comparing its predicted 13C NMR chemical shifts with the known experimental data of the parent quinoline molecule and predicted data for structurally similar compounds. This comparative methodology allows for the assignment of each carbon atom in the target molecule and provides a high degree of confidence in its structural integrity.
Below is a summary of the predicted 13C NMR chemical shifts for this compound and its analogues, alongside the experimental data for quinoline. The predicted values were obtained using the online NMR prediction tool, NMRDB.org.
| Carbon | This compound (Predicted δ, ppm) | 4-Chloroquinoline-3-carbonitrile (Predicted δ, ppm) | 6-Bromo-4-chloroquinoline (Predicted δ, ppm) | Quinoline (Experimental δ, ppm)[1][2] |
| C2 | 148.8 | 148.5 | 151.1 | 150.2 |
| C3 | 115.4 | 115.7 | 123.0 | 121.1 |
| C4 | 149.2 | 149.0 | 145.2 | 135.9 |
| C4a | 147.5 | 148.0 | 147.8 | 128.2 |
| C5 | 130.2 | 129.8 | 130.5 | 129.4 |
| C6 | 122.1 | 128.2 | 121.8 | 126.5 |
| C7 | 138.8 | 134.5 | 138.5 | 129.4 |
| C8 | 125.7 | 125.5 | 125.9 | 127.6 |
| C8a | 130.9 | 130.6 | 130.8 | 148.4 |
| CN | 114.2 | 114.5 | - | - |
Experimental Protocols
13C NMR Spectroscopy
Objective: To acquire the 13C NMR spectrum of a synthesized compound for structural elucidation and comparison with predicted data.
Instrumentation: A standard Fourier-transform NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 75 MHz or higher for 13C nuclei.
Sample Preparation:
-
Dissolve 10-50 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and its chemical shift to avoid signal overlap with the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.
Data Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and solubility.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if quantitative information is desired (note: standard 13C NMR is not inherently quantitative without specific experimental setups).
-
Perform peak picking to determine the chemical shift of each signal.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.
Caption: Workflow for 13C NMR-based structural validation.
This comprehensive approach, combining predictive tools with experimental data from related compounds, provides a high level of confidence in the structural assignment of this compound, a crucial step in its journey from synthesis to potential application.
References
Efficacy of Quinoline-3-Carbonitrile Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, derivatives of quinoline-3-carbonitrile have emerged as a particularly promising area of research for the development of targeted enzyme inhibitors, especially in the field of oncology. This guide provides a comparative analysis of the efficacy of 6-bromo-4-substituted-quinoline-3-carbonitrile derivatives and related analogs as enzyme inhibitors, with a focus on their activity against various kinases. While direct comparative studies on a broad series of 6-bromo-4-chloroquinoline-3-carbonitrile derivatives are limited in publicly available literature, extensive research on structurally related 4-anilino-6-bromoquinoline-3-carbonitriles provides significant insights into their therapeutic potential and structure-activity relationships (SAR).
Comparative Efficacy of Quinoline-3-Carbonitrile Derivatives
Research has demonstrated that modifications at the C4 and C6 positions of the quinoline-3-carbonitrile core significantly influence both the potency and selectivity of these compounds as enzyme inhibitors. The 4-anilino substituted derivatives have been a major focus, leading to the discovery of potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression.
One of the key discoveries in this area was the identification of 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1][2] Subsequent studies have shown that alterations to the 4-anilino substituent can modulate the kinase selectivity, shifting the inhibitory activity towards other kinases such as Src and MEK.[1][2]
The following table summarizes the inhibitory activity of selected 4-anilino-quinoline-3-carbonitrile derivatives against various kinases, highlighting the impact of substitutions on their efficacy.
| Compound ID | 4-Anilino Substituent | Other Substituents | Target Kinase | IC50 (nM) | Reference |
| 1 | 3-Bromoaniline | 6,7-Dimethoxy | EGFR | Potent (exact value not specified) | [1][2] |
| 2 | 3-Chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)aniline | 6,7-Diethoxy | MEK1 | Potent (exact value not specified) | [3] |
| 3 | Varied | 7-Pyridyl | Src | Potent (lead compound 17) | |
| 4 | 3,4,5-Trimethoxyaniline | 7-Iodo | PKN3 | 14 | |
| 5 | Varied | 6-Alkynyl (on quinazoline core) | EGFR | 14 (for 6-hydroxypropynyl analog) |
Experimental Protocols
The determination of the inhibitory efficacy of these compounds relies on robust in vitro kinase assays. A general methodology for assessing the inhibitory potential of these derivatives is outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src, MEK1)
-
Substrate peptide or protein specific to the kinase
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radio-labeled
-
Test compounds (this compound derivatives or analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, HEPES) containing appropriate salts (e.g., MgCl₂, MnCl₂) and additives (e.g., DTT, BSA)
-
96-well filter plates or microplates
-
Phosphorimager or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, the kinase, substrate, and test compound at various concentrations are combined.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., EDTA, acid).
-
Detection of Phosphorylation:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is quantified using a phosphorimager.
-
Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™): The amount of ADP produced or the amount of phosphorylated substrate is measured using luminescence or fluorescence-based detection methods.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The development of kinase inhibitors often targets specific signaling pathways that are dysregulated in diseases like cancer. The EGFR signaling pathway is a well-established target for many quinoline-based inhibitors.
Caption: EGFR signaling pathway and the point of inhibition by quinoline-3-carbonitrile derivatives.
The general workflow for identifying and characterizing novel enzyme inhibitors from a library of synthesized compounds is a multi-step process.
Caption: General experimental workflow for the discovery of novel enzyme inhibitors.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of quinoline-3-carbonitrile and quinoline-3-carbaldehyde
A comprehensive guide for researchers comparing the spectroscopic characteristics of quinoline-3-carbonitrile and quinoline-3-carbaldehyde, two heterocyclic compounds with significant potential in medicinal chemistry and materials science. This guide provides a detailed analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, alongside standardized experimental protocols and a visual representation of their biological context.
Quinoline and its derivatives are foundational scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Among the vast library of quinoline analogs, quinoline-3-carbonitrile and quinoline-3-carbaldehyde serve as crucial intermediates in the synthesis of more complex molecules.[5][6][7] A thorough understanding of their distinct spectroscopic signatures is paramount for researchers in confirming their synthesis and exploring their subsequent chemical transformations. This guide presents a side-by-side comparison of their key spectroscopic data to aid in their unambiguous identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for quinoline-3-carbonitrile and quinoline-3-carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Quinoline-3-carbonitrile | CDCl₃ | Specific proton chemical shifts for the unsubstituted quinoline-3-carbonitrile are not readily available in the provided search results. Data is primarily for its derivatives. |
| Quinoline-3-carbaldehyde | CDCl₃ | ~10.5 (s, 1H, -CHO), ~8.9 (s, 1H, H-4), 8.1-7.7 (m, 4H, Ar-H) |
Note: The data for quinoline-3-carbaldehyde is derived from derivatives and may vary slightly for the pure compound.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Quinoline-3-carbonitrile | CDCl₃ | Signals for aryl and pyridine carbons are reported in the range of δ 156.48–120.00 ppm and δ 169.28–165.56 ppm for derivatives.[8] |
| Quinoline-3-carbaldehyde | CDCl₃ | ~189.31 (-CHO), other aromatic carbons appear in the typical downfield region. |
Note: The data for quinoline-3-carbonitrile and quinoline-3-carbaldehyde is based on studies of their derivatives and should be considered as approximate values for the parent compounds.
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| Quinoline-3-carbonitrile | KBr Pellet or Thin Film | ~2230 (C≡N stretch), ~1600-1400 (C=C and C=N aromatic ring stretches) |
| Quinoline-3-carbaldehyde | KBr Pellet or Thin Film | ~1690 (C=O stretch of aldehyde), ~2820 and ~2720 (C-H stretch of aldehyde), ~1600-1400 (C=C and C=N aromatic ring stretches) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) |
| Quinoline-3-carbonitrile | Electron Ionization (EI) | 154.17 (Calculated)[9][10] |
| Quinoline-3-carbaldehyde | Electron Ionization (EI) | 157.17 (Calculated) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline-3-carbonitrile and quinoline-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[11] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.[12][13][14][15] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. A blank containing only the solvent should be run first for baseline correction.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.
Visualization of Biological Context and Experimental Workflow
The following diagrams illustrate the general biological relevance of quinoline derivatives and a typical experimental workflow for their spectroscopic characterization.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different biological activities of quinoline [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. 3-Quinolinecarbonitrile [webbook.nist.gov]
- 10. Quinoline-3-carbonitrile | SIELC Technologies [sielc.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. scribd.com [scribd.com]
- 13. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 14. ej-eng.org [ej-eng.org]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
In Vitro Anticancer Activity of 6-Bromo-Substituted Heterocyclic Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Within this landscape, quinoline and its related heterocyclic scaffolds have emerged as privileged structures in medicinal chemistry. This guide provides a comparative analysis of the in vitro anticancer activity of a series of 6-bromo-substituted quinazoline-4(3H)-one derivatives, which serve as close structural analogs to the 6-Bromo-4-chloroquinoline-3-carbonitrile framework. The data presented herein, including cytotoxic activity and mechanistic insights, offers valuable information for the rational design of new therapeutic candidates.
Comparative Cytotoxicity of 6-Bromoquinazoline Derivatives
A series of novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines. The standard MTT assay was employed to determine the half-maximal inhibitory concentration (IC50), with cisplatin, doxorubicin, and erlotinib used as positive controls. The results demonstrate that these compounds exhibit a range of cytotoxic potencies, with some derivatives showing activity comparable to or exceeding that of the established anticancer drug erlotinib.[1]
| Compound ID | R Group | MCF-7 IC50 (µM) | SW480 IC50 (µM) | MRC-5 (Normal Cell Line) IC50 (µM) |
| 8a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |
| 8b | n-pentyl | 20.14 ± 2.15 | 25.14 ± 1.15 | > 100 |
| 8c | benzyl | 40.12 ± 4.12 | 45.12 ± 2.12 | 95.12 ± 3.12 |
| 8d | 3-methylphenyl | 59.15 ± 5.73 | 72.45 ± 2.90 | > 100 |
| 8e | 4-methylphenyl | 35.14 ± 6.87 | 63.15 ± 1.63 | > 100 |
| 8f | 4-fluorophenyl | 42.18 ± 3.18 | 55.18 ± 2.18 | > 100 |
| 8g | 4-chlorophenyl | 48.15 ± 4.15 | 60.15 ± 3.15 | > 100 |
| 8h | 4-bromophenyl | 52.14 ± 5.14 | 68.14 ± 4.14 | > 100 |
| Erlotinib | - | 9.9 ± 0.14 | - | - |
| Cisplatin | - | 7.14 ± 0.12 | 9.14 ± 0.15 | - |
| Doxorubicin | - | 0.85 ± 0.02 | 1.12 ± 0.05 | - |
Table 1: In vitro cytotoxic activity (IC50 in µM) of 6-bromoquinazoline derivatives against two cancer cell lines (MCF-7 and SW480) and one normal cell line (MRC-5). Data are presented as mean ± SD.[1]
From the data, compound 8a , with an aliphatic n-butyl substitution, emerged as the most potent derivative against both MCF-7 and SW480 cell lines.[1] Notably, it exhibited significantly better potency than erlotinib against the MCF-7 cell line.[1] Furthermore, the high IC50 value against the normal lung fibroblast cell line (MRC-5) suggests a degree of selectivity for cancer cells, a crucial parameter in the development of chemotherapeutic agents.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the replication and validation of these findings.
Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Key Intermediate)
A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) was refluxed at 65°C for 20 hours.[1] The completion of the reaction was monitored by thin-layer chromatography (TLC).[1] The resulting mixture was then filtered, and the obtained residue was recrystallized from ethanol to yield the key intermediate.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized quinazoline derivatives was determined using the standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[1]
-
Cell Seeding: Cancer cells (MCF-7 and SW480) and normal cells (MRC-5) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.[1]
Proposed Mechanism of Action and Signaling Pathway
Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, with the inhibition of protein tyrosine kinases being a prominent one.[2] Specifically, several approved anticancer drugs with a quinazoline core, such as gefitinib and erlotinib, target the Epidermal Growth Factor Receptor (EGFR).[1] Molecular docking studies with the synthesized 6-bromoquinazoline derivatives suggest a possible binding mode within the active site of EGFR, indicating that their cytotoxic activity may be mediated through the inhibition of this key signaling pathway.[1]
Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.
The diagram above illustrates the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR), leading to autophosphorylation and activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways ultimately promote cell proliferation, survival, and angiogenesis. The 6-bromoquinazoline derivatives are hypothesized to inhibit the initial EGFR activation step, thereby blocking these downstream effects and leading to their observed cytotoxic activity.
Experimental Workflow
The overall workflow for the synthesis and in vitro evaluation of these compounds is a multi-step process that integrates chemical synthesis with biological testing.
Caption: General experimental workflow for compound synthesis and evaluation.
This workflow highlights the key stages, from the chemical synthesis and purification of the target compounds to their biological evaluation through cytotoxicity assays, culminating in data analysis and the elucidation of structure-activity relationships. This systematic approach is fundamental in the process of identifying and optimizing lead compounds in drug discovery.
References
Unveiling the Potency of Bromine: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Quinolines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of bromo-substituted quinolines, focusing on their anticancer and antimicrobial properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this guide serves as an objective resource for understanding the therapeutic potential of this important class of compounds.
The strategic placement of bromine atoms on the quinoline scaffold has been a focal point of medicinal chemistry, leading to the development of potent therapeutic agents. This guide synthesizes findings from multiple studies to elucidate how bromine substitution influences the biological activity of quinolines, offering a comparative perspective supported by experimental data.
Anticancer Activity: A Tale of Position and Synergy
The anticancer activity of bromo-substituted quinolines is profoundly influenced by the position and number of bromine substituents, as well as the presence of other functional groups. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bromo-quinoline derivatives against several cancer cell lines, providing a clear comparison of their potencies.
Table 1: Anticancer Activity (IC50 in µM) of Bromo-Substituted Quinolines
| Compound/Derivative | Substitution Pattern | C6 (Rat Brain Tumor) | HeLa (Human Cervix Carcinoma) | HT29 (Human Colon Carcinoma) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-di-Br, 8-OH | 6.7 µg/mL | 9.8 µg/mL | 12.4 µg/mL | [1] |
| 7-Bromo-8-hydroxyquinoline | 7-Br, 8-OH | 25.6 µg/mL | >50 µg/mL | >50 µg/mL | [1] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | 3,5,6,7-tetra-Br, 8-OCH3 | - | - | - | [2] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5,7-di-Br, 3,6-di-OCH3, 8-OH | - | - | - | [2][3] |
| 6,8-Dibromo-5-nitroquinoline | 6,8-di-Br, 5-NO2 | 50.0 µM | 24.1 µM | 26.2 µM | [2] |
| 3,6,8-Tribromoquinoline | 3,6,8-tri-Br | No Inhibition | No Inhibition | No Inhibition | [2] |
Key SAR Insights for Anticancer Activity:
-
Halogenation at C5 and C7: Compounds with bromine atoms at the C-5 and C-7 positions of the quinoline ring demonstrate significant antiproliferative activity.[2]
-
The 8-Hydroxy Group: The presence of a hydroxyl group at the C-8 position is often associated with enhanced anticancer potential.[1][4]
-
Synergistic Effects: The combination of bromine and a nitro group can amplify the antiproliferative effects. For instance, 6,8-dibromo-5-nitroquinoline shows remarkable inhibitory activity, whereas its precursor, 6,8-dibromoquinoline, is inactive.[2]
-
Substitution at C3, C6, and C8: In some cases, substitutions at the C-3, C-6, and C-8 positions, such as in 3,6,8-tribromoquinoline, result in a loss of inhibitory activity.[2]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Bromo-substituted quinolines have also emerged as promising antimicrobial agents. Their efficacy is demonstrated by their minimum inhibitory concentration (MIC) values against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity (MIC) of Bromo-Substituted Quinolines
| Compound/Derivative | Substitution Pattern | Target Organism | MIC | Reference |
| 9-Bromo-substituted indolizinoquinoline-5,12-dione derivatives | 9-Br | Methicillin-resistant S. aureus (MRSA) | 0.031 µg/mL | [5] |
| 2,3-bis(bromomethyl)quinoxaline derivatives | 2,3-di-CH2Br | Gram-positive bacteria | 12.5 µg/mL | [6] |
| 7-Bromoquinoline-5,8-dione containing aryl sulphonamides | 7-Br | K. pneumoniae, S. aureus | 0.80-1.00 mg/mL | [7] |
Key SAR Insights for Antimicrobial Activity:
-
Targeting Gram-Positive Bacteria: Several 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibit strong activity against Gram-positive bacterial strains, including MRSA.[5]
-
Broad-Spectrum Potential: Modifications to the quinoline core, such as the introduction of bromomethyl groups, can yield compounds with broad-spectrum antibacterial and antifungal activities.[6]
-
Mechanism of Action: Some bromo-substituted quinolines exert their antimicrobial effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[5]
Mechanisms of Action: Inducing Apoptosis and Inhibiting Topoisomerase I
The anticancer effects of many bromo-substituted quinolines are attributed to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I.
Apoptosis Signaling Pathway
The induction of apoptosis is a critical mechanism for eliminating cancerous cells. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which can be triggered by bromo-substituted quinolines.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Topoisomerase I Inhibition
Topoisomerase I is a vital enzyme that relaxes supercoiled DNA during replication and transcription. Certain bromo-substituted quinolines can inhibit this enzyme, leading to DNA damage and cell death. The diagram below illustrates the mechanism of topoisomerase I inhibition.
Caption: Mechanism of Topoisomerase I inhibition by bromo-substituted quinolines.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of bromo-substituted quinolines, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to determine the anticancer and cytotoxic effects of these compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinoline compounds and a vehicle control.
-
MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or membrane-damaged cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate and NAD+.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Stop Reaction and Absorbance Measurement: Add a stop solution and measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the control wells (spontaneous release) and maximum release (lysed cells) wells.
DNA Laddering Assay for Apoptosis
This qualitative assay detects the characteristic fragmentation of DNA that occurs during apoptosis.
Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When separated by agarose gel electrophoresis, these fragments form a "ladder-like" pattern.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the bromo-substituted quinoline compounds. Harvest both adherent and floating cells.
-
DNA Extraction: Lyse the cells and extract the genomic DNA using a suitable kit or a phenol-chloroform extraction method.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel (typically 1.5-2%) containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a DNA ladder is indicative of apoptosis.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of this enzyme will prevent this relaxation.
Procedure:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the bromo-substituted quinoline compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a loading dye containing a DNA intercalating agent.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel and visualize the DNA bands. A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA in the presence of the compound indicates inhibition of topoisomerase I.
Conclusion
The structure-activity relationship of bromo-substituted quinolines reveals a clear correlation between the substitution pattern and their anticancer and antimicrobial activities. Halogenation at specific positions, often in synergy with other functional groups, significantly enhances their therapeutic potential. The primary mechanisms of action for their anticancer effects involve the induction of apoptosis and the inhibition of topoisomerase I. The detailed experimental protocols provided in this guide offer a standardized approach for the continued evaluation and development of this promising class of compounds. Further research focusing on optimizing the substitution patterns and elucidating detailed mechanisms of action will be crucial in translating these findings into novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines
A comparative analysis of newly synthesized quinoline derivatives reveals significant cytotoxic activity against various human cancer cell lines, with some compounds exhibiting greater potency than established anticancer drugs such as doxorubicin and cisplatin. These findings underscore the potential of quinoline-based compounds as a promising avenue for the development of novel cancer therapeutics.
Researchers are increasingly turning their attention to quinoline scaffolds due to their versatile chemical structures and broad biological activities.[1] Recent in vitro studies have highlighted the potential of novel quinoline derivatives to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways.[2][3] This guide provides a comparative overview of the cytotoxic profiles of several novel quinoline compounds against standard chemotherapeutic agents, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Analysis
The cytotoxic effects of novel quinoline derivatives were evaluated against a panel of human cancer cell lines and compared with the standard anticancer drugs doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound. The results, summarized in the table below, indicate that several novel quinolines exhibit potent and selective anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Novel Quinoline 12e | MGC-803 (Gastric) | 1.38 | 5-Fluorouracil | 6.22 | [4] |
| HCT-116 (Colon) | 5.34 | 5-Fluorouracil | 10.4 | [4] | |
| MCF-7 (Breast) | 5.21 | 5-Fluorouracil | 11.1 | [4] | |
| Novel Quinoline 3c | C-32 (Melanoma) | Comparable to Dox | Doxorubicin | Not specified | [5] |
| MDA-MB-231 (Breast) | Comparable to Dox | Doxorubicin | Not specified | [5] | |
| A549 (Lung) | Comparable to Dox | Doxorubicin | Not specified | [5] | |
| Novel Quinoline 91b1 | AGS (Gastric) | 4.28 (µg/mL) | Cisplatin | >4.28 (µg/mL) | [6] |
| KYSE150 (Esophageal) | 4.17 (µg/mL) | Cisplatin | >4.17 (µg/mL) | [6] | |
| KYSE450 (Esophageal) | 1.83 (µg/mL) | Cisplatin | >1.83 (µg/mL) | [6] | |
| Novel Quinoline 4c | K-562 (Leukemia) | 7.72 | - | - | [7] |
| NCI-H23 (Lung) | 3.20 | - | - | [7] | |
| SNB-75 (CNS) | 2.38 | - | - | [7] | |
| RXF 393 (Renal) | 2.21 | - | - | [7] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to assess the cytotoxicity of the novel quinoline compounds.
Cell Lines and Culture Conditions
A variety of human cancer cell lines were utilized in these studies, including but not limited to MGC-803 (gastric), HCT-116 (colon), MCF-7 (breast), A549 (lung), C-32 (melanoma), K-562 (leukemia), and SNB-75 (CNS).[4][5][7] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Procedure:
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the novel quinoline compounds or standard drugs for a specified period (e.g., 48 or 72 hours).[4][5]
-
Following incubation, the treatment medium was removed, and MTT solution was added to each well.
-
After a further incubation period, the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values were calculated from the dose-response curves.
Mechanism of Action: Signaling Pathway Disruption
Quinoline derivatives exert their anticancer effects by modulating various cellular signaling pathways.[1][9] One of the key mechanisms involves the induction of apoptosis, or programmed cell death, through the regulation of pro-apoptotic and anti-apoptotic proteins. The diagram below illustrates a simplified apoptotic signaling pathway often targeted by these compounds.
The experimental workflow for evaluating the cytotoxicity of these compounds is a critical component of the research process. The following diagram outlines the typical steps involved, from initial compound synthesis to the final data analysis.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Comparative Performance Analysis of 6-Bromo-4-chloroquinoline-3-carbonitrile in Preclinical Research
For researchers and professionals in drug development, 6-Bromo-4-chloroquinoline-3-carbonitrile has emerged as a significant scaffold in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of its performance, drawing upon available experimental data for structurally related compounds and outlining the key methodologies used in its evaluation.
Product Identity
Chemical Name: this compound CAS Number: 364793-54-4 Molecular Formula: C₁₀H₄BrClN₂ Molecular Weight: 267.51 g/mol Appearance: Solid Purity: ≥97%
Core Application: Anticancer Research
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a cyano group at the 3-position of the quinoline ring are often explored to enhance potency and selectivity against various biological targets.
A primary area of investigation for quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to known PI3K/mTOR inhibitors suggests its potential in this domain.
Comparative Anticancer Activity
To provide a performance context, this guide presents data on structurally similar quinazoline and quinoline derivatives that have been evaluated for their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines, as determined by the MTT assay.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 8a (6-Bromo-2-thioquinazoline derivative) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | >100 |
| SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | >100 | |
| Compound 5i (Quinoline-benzothiazole Schiff's base) | MCF-7 (Breast) | 10.65 | Doxorubicin | Not specified |
| A549 (Lung) | 10.89 | Doxorubicin | Not specified |
Note: The data presented is for structurally related compounds and is intended to provide a comparative baseline for the potential performance of this compound.
Comparative Antibacterial Activity
The quinoline core is also a key feature of many antibacterial agents. The following table presents the minimum inhibitory concentration (MIC) for a quinoxaline derivative, a structurally related heterocyclic compound.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Quinoxaline derivative 5p | S. aureus | 4-16 |
| B. subtilis | 8-32 | |
| MRSA | 8-32 | |
| E. coli | 4-32 |
Experimental Protocols
Synthesis of 6-Bromo-4-chloroquinoline
A common synthetic route to the 6-bromo-4-chloroquinoline core involves the cyclization of a substituted aniline followed by chlorination.
Step 1: Synthesis of 6-bromoquinolin-4-ol A mixture of 4-bromoaniline, meldrum's acid, and triethylorthoformate is stirred at room temperature. The resulting product is then cyclized at high temperature (e.g., 210°C in ether) to yield 6-bromoquinolin-4-ol.
Step 2: Chlorination 6-bromoquinolin-4-ol is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, and heated under reflux. After the reaction, the excess POCl₃ is removed, and the product is isolated by precipitation in ice water and subsequent workup to afford 6-bromo-4-chloroquinoline.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
Mandatory Visualizations
Below are diagrams illustrating key conceptual frameworks relevant to the evaluation of this compound.
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.
Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide
This guide provides a comparative overview of common analytical techniques for the characterization and quantification of quinoline derivatives, compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The focus is on the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to ensure data integrity, accuracy, and reliability—critical components in pharmaceutical research and quality control.
Introduction to Analytical Cross-Validation
In analytical chemistry, cross-validation is the process of comparing data from two or more distinct analytical methods to ensure that they produce comparable and reliable results.[4][5] This is particularly crucial in drug development, where different methods may be used across various stages, from initial discovery to clinical trials.[4][6] For quinoline derivatives, which exhibit a wide range of biological activities including anticancer and antimalarial properties, robust and validated analytical methods are essential for accurate quantification and characterization.[7][8]
Comparative Performance of Analytical Methods
The choice of analytical technique depends on the specific properties of the quinoline derivative and the objective of the analysis. HPLC is widely used for routine quantification, GC-MS is suitable for volatile or semi-volatile derivatives, and NMR is unparalleled for structural elucidation. The following tables summarize typical performance metrics for these methods based on validation studies.
Table 1: Performance Characteristics of HPLC-UV Methods for Quinoline Derivative Analysis
| Parameter | Typical Performance Value | Description |
| Linearity (R²) | > 0.998 | Indicates a strong correlation between concentration and detector response.[9][10] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| LOD (Limit of Detection) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| LOQ (Limit of Quantitation) | 0.5 - 5.0 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] |
| Specificity | High | The ability to assess the analyte unequivocally in the presence of other components. |
Table 2: Performance Characteristics of GC-MS Methods for Quinoline Derivative Analysis
| Parameter | Typical Performance Value | Description |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[11][12] |
| Accuracy (% Recovery) | 82.9% - 101.6% | Reflects the agreement between the measured concentration and the actual concentration.[11][12] |
| Precision (RSD%) | < 4.0% | Measures the repeatability and intermediate precision of the method.[11][12] |
| LOD (Limit of Detection) | 0.1 mg/kg | The smallest concentration of the analyte that can be reliably detected.[12] |
| LOQ (Limit of Quantitation) | 0.5 mg/kg | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Specificity | Very High | Mass spectrometry provides high selectivity based on mass-to-charge ratio, minimizing interference.[13][14] |
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and validatable analytical results.
Protocol 1: HPLC-UV Method for Quinoline Alkaloids
This protocol is a representative example for the quantitative analysis of quinoline derivatives in pharmaceutical formulations.
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 100 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength appropriate for the specific quinoline derivative (e.g., 412 nm for Quinoline Yellow).[15]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase), filter through a 0.45 µm filter, and dilute to a concentration within the calibration range.
-
Validation Parameters: Assess linearity, accuracy, precision, LOD, and LOQ according to ICH or FDA guidelines.[16][17] The calibration curve should be prepared in the same matrix as the samples to be analyzed.[18]
Protocol 2: GC-MS Method for Quinoline Analysis
This protocol is suitable for the determination of quinoline and its volatile derivatives in various matrices, such as textiles or environmental samples.[12][19]
-
Chromatographic System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.5 µm).[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Oven Temperature Program: Start at 90°C, hold for 2 minutes, then ramp up to 260°C at a rate of 20°C/min, and hold for 3 minutes.[12]
-
Injection: 1.0 µL in splitless mode at an inlet temperature of 250°C.[12]
-
Mass Spectrometry: Operate in Electron Ionization (EI) mode. Qualitative analysis is performed using full scan mode, and quantitative analysis uses Selected Ion Monitoring (SIM) for higher sensitivity.
-
Sample Preparation: Use a suitable extraction method, such as ultrasonic extraction with a solvent like toluene.[12] The extract is then filtered before injection.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and limits of detection and quantification.[11]
Protocol 3: NMR Spectroscopy for Structural Characterization
NMR is the definitive method for the structural elucidation of newly synthesized quinoline derivatives.[20][21]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified quinoline derivative in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[20] For optimal resolution, a concentration of <0.25 M is recommended.[20]
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC): If the 1D spectra are complex or for complete structural assignment, two-dimensional experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities.[21]
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts (δ), coupling constants (J), and signal multiplicities are used to determine the molecular structure.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and concepts related to the analysis of quinoline derivatives.
Caption: General workflow for the analysis and cross-validation of quinoline derivatives.
Caption: PI3K/Akt/mTOR pathway, a common target for quinoline-based inhibitors.[1][7]
Caption: Logical workflow for the cross-validation of two different analytical methods.[4]
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. mdpi.com [mdpi.com]
- 12. madison-proceedings.com [madison-proceedings.com]
- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, halogenated 4-chloroquinoline-3-carbonitriles have emerged as a promising chemotype, exhibiting a range of biological activities, particularly in the realm of oncology. This guide provides a comparative overview of 6-Bromo-4-chloroquinoline-3-carbonitrile and its halogenated analogs, focusing on their anticancer and kinase inhibitory activities. The information presented is collated from various studies to offer a comprehensive, albeit synthesized, comparison.
Structure-Activity Relationship and Comparative Potency
Studies on similar quinoline and quinazoline scaffolds have consistently shown that the presence of a halogen at the 6-position can enhance cytotoxic and kinase inhibitory activities. For instance, research on 6-bromo quinazoline derivatives has demonstrated potent anticancer effects. The electron-withdrawing nature and the size of the halogen atom can influence binding affinity to target proteins, such as enzyme kinases, and affect the overall lipophilicity of the molecule, which in turn impacts cell permeability.
Below is a summary of available quantitative data for this compound and related halogenated analogs. It is important to note that these values are from different studies and experimental conditions may vary.
Table 1: Cytotoxic Activity of 6-Bromo-Substituted Quinazoline Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Bromo-2-thio-3-substituted quinazolinone derivative (8a) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | [1] |
| 6-Bromo-2-thio-3-substituted quinazolinone derivative (8a) | SW480 (Colon Cancer) | 17.85 ± 0.92 | [1] |
| 6-Bromo-2-thio-3-substituted quinazolinone derivative (8a) | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | [1] |
Note: The data presented is for a structurally related 6-bromo quinazolinone, not the exact this compound. This highlights the potential of the 6-bromo substitution.
Targeted Biological Activity: Kinase Inhibition
The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for kinase inhibitors, particularly targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Halogenation of this scaffold can significantly impact inhibitor potency and selectivity. While specific data for this compound as a kinase inhibitor is not available, studies on structurally similar compounds provide valuable insights. For example, 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as potent irreversible inhibitors of EGFR and HER-2.[2]
The general mechanism of action for many quinoline-based kinase inhibitors involves competition with ATP for binding to the catalytic domain of the kinase. This inhibition blocks the downstream signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound at various concentrations.
-
Recombinant human EGFR kinase.
-
A suitable peptide substrate.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add a luminescent kinase assay reagent (e.g., ADP-Glo™) which first terminates the kinase reaction and depletes the remaining ATP, and then converts the generated ADP back to ATP, which is then used to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the amount of ATP remaining. Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Visualizing a Potential Mechanism of Action
To illustrate a potential signaling pathway that could be targeted by these compounds, the following diagram depicts a simplified EGFR signaling cascade.
References
Navigating Drug Discovery: A Comparative Guide to ADME-Tox Prediction for 6-Bromo-4-chloroquinoline-3-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount to de-risk drug development projects and reduce costly late-stage failures. This guide provides a comparative overview of predictive methodologies for the ADME-Tox properties of 6-Bromo-4-chloroquinoline-3-carbonitrile derivatives, a novel class of compounds with significant therapeutic potential. By leveraging both in silico and in vitro approaches, researchers can gain crucial insights into the drug-like properties of these molecules and prioritize candidates with the highest probability of success.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] The specific substitution pattern of this compound suggests a class of compounds designed for targeted therapeutic intervention. However, their journey from promising hits to clinical candidates is contingent on favorable ADME-Tox characteristics. This guide will delve into the predictive models and experimental assays used to evaluate these properties, offering a framework for their comprehensive assessment.
In Silico ADME-Tox Prediction: A First-Tier Screening Approach
Computational, or in silico, ADME-Tox modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of large numbers of virtual compounds.[2][3] These models utilize quantitative structure-activity relationships (QSAR) and other machine learning algorithms to predict a compound's physicochemical and pharmacokinetic properties based on its chemical structure. For quinoline derivatives, several in silico studies have successfully predicted properties like c-MET kinase inhibition, toxicity profiles, and anti-SARS-CoV-2 activity.[4][5][6][7]
Comparative Analysis of Predicted ADME Properties for Quinoline Derivatives
While specific data for this compound derivatives is not yet publicly available, we can extrapolate from studies on structurally related quinoline compounds to anticipate their likely ADME profile. The following table summarizes key in silico predicted ADME parameters for different classes of quinoline derivatives, providing a comparative baseline.
| Parameter | 4-(2-fluorophenoxy) quinoline derivatives [4] | 2-aryl-quinoline-4-carboxylic acid derivatives [8] | methoxybenzo[h]quinoline-3-carbonitrile derivatives [9] | (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives [10] |
| Human Intestinal Absorption (%) | Data not available | High | 94.97 - 100% | Data not available |
| Blood-Brain Barrier (BBB) Permeability | Data not available | Predicted to cross | Data not available | -0.41 to 0.282 |
| P-glycoprotein (P-gp) Substrate | Data not available | Data not available | Predicted to be substrates | One compound predicted to be a substrate |
| CYP450 2D6 Inhibition | Data not available | Data not available | Predicted to be non-inhibitors | Data not available |
| Hepatotoxicity | Data not available | Data not available | Predicted to be non-hepatotoxic | Some compounds predicted to be hepatotoxic |
| Oral Rat Acute Toxicity (LD50) | LOAEL predicted via pkCSM | Data not available | Data not available | Some compounds predicted to be toxic |
LOAEL: Lowest Observed Adverse Effect Level
This comparative data suggests that quinoline derivatives generally exhibit good intestinal absorption. However, properties like BBB permeability and potential for P-gp substrate activity and hepatotoxicity can vary significantly based on the specific substitutions on the quinoline core. For this compound derivatives, it will be crucial to perform similar in silico assessments to flag potential liabilities early on.
In Vitro Experimental Assays: Generating Definitive Data
While in silico models are excellent for initial screening, in vitro experimental assays are essential for generating robust and definitive data on a compound's ADME-Tox profile.[2][11] These assays utilize cell-based and biochemical systems to mimic physiological conditions and provide quantitative measurements of key parameters.
Key Experimental Protocols for ADME-Tox Profiling
Below are detailed methodologies for essential in vitro experiments to characterize the ADME-Tox properties of this compound derivatives.
1. Caco-2 Permeability Assay for Oral Absorption Prediction
-
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay predicts the rate and extent of oral absorption of a drug.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess active efflux.
-
The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
2. Cytochrome P450 (CYP) Inhibition Assay
-
Principle: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and toxicity. This assay assesses the potential of a compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Methodology:
-
Human liver microsomes, which are rich in CYP enzymes, are incubated with a specific fluorescent probe substrate for the CYP isoform of interest.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of NADPH.
-
After a set incubation time, the reaction is stopped, and the formation of the fluorescent metabolite is measured using a plate reader.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated.
-
3. hERG Channel Blockade Assay for Cardiotoxicity Assessment
-
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.
-
Methodology:
-
A biochemical assay using a high-affinity radioligand or a fluorescent probe that binds to the hERG channel can be used for high-throughput screening.
-
For more definitive data, a manual or automated patch-clamp electrophysiology assay is performed on cells stably expressing the hERG channel (e.g., HEK293 cells).
-
The cells are exposed to increasing concentrations of the test compound, and the effect on the hERG current is measured.
-
The IC50 value for hERG channel blockade is determined.
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the ADME-Tox assessment process and the biological context of quinoline derivatives, the following diagrams have been generated using Graphviz.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. ADME-Tox in drug discovery: integration of experimental and computational technologies [norecopa.no]
- 3. researchgate.net [researchgate.net]
- 4. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents | Medinformatics [ojs.bonviewpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. docta.ucm.es [docta.ucm.es]
- 11. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Comparative Docking Analyses of Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antiparasitic effects.[1][2] Molecular docking, a powerful in-silico method, plays a pivotal role in modern drug discovery by predicting the binding interactions and affinity of small molecules to their protein targets, thereby accelerating the identification of potential lead compounds.[1][3] This guide provides a comparative overview of docking studies for quinoline-based inhibitors against key therapeutic targets, supported by quantitative data and detailed experimental protocols.
I. Quinoline-Based Inhibitors as Anticancer Agents: Targeting EGFR Kinase
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and quinoline derivatives have been extensively explored as its inhibitors.[4][5] Docking studies are crucial for understanding how these compounds interact with the ATP-binding site of the EGFR kinase domain.
Data Presentation: Comparative Docking and In Vitro Activity
The following table summarizes the docking scores and, where available, the corresponding in vitro inhibitory activities (IC50) of various quinoline and quinazoline-based derivatives against EGFR. A more negative docking score generally indicates a higher predicted binding affinity.[6]
| Compound ID | Target | Docking Score (kcal/mol) | In Vitro Activity (IC50) | Reference |
| Compound 4i | EGFR (Wild-Type) | > -8.21 | 2.86 µM (MCF-7 cells) | [5] |
| Compound 4j | EGFR (Wild-Type) | > -8.21 | 3.09 µM (MCF-7 cells) | [5] |
| Compound 4f | EGFR (Mutant) | Not Specified | 2.81 nM (L858R/T790M) | [5] |
| Compound 6 | EGFR | -7.4 | 106 nM | [6] |
| Osimertinib | EGFR (Mutant) | -7.4 | 8.93 nM (L858R/T790M/C797S) | [7] |
| Gefitinib | EGFR | -127.495 (MolDock Score) | Not Specified | [8] |
Note: Docking scores from different studies may not be directly comparable due to variations in software and scoring functions.
Experimental Protocol: Molecular Docking of EGFR Inhibitors
The methodologies cited in the studies generally follow a standardized workflow for receptor-ligand docking.[8][9]
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning correct bond orders.[8][9]
-
Ligand Preparation: The 2D structures of the quinoline derivatives are drawn and converted into 3D structures. The ligands are then subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.[9]
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking algorithm will search for favorable binding poses for the ligand.[9]
-
Molecular Docking: Docking is performed using software such as AutoDock, Schrödinger Maestro, or Molegro Virtual Docker.[3][8][10] These programs place the ligand in various orientations and conformations within the defined grid box and calculate the binding affinity for each pose using a scoring function. The extra precision (XP) mode is often utilized for higher accuracy.[3]
-
Analysis of Results: The resulting poses are analyzed to identify the one with the best score (lowest binding energy). The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.[3][4]
Visualization of EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is commonly targeted by quinoline-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway inhibited by quinoline-based compounds.
II. Quinoline-Based Inhibitors as Antiviral Agents
Quinoline derivatives, including well-known drugs like chloroquine and hydroxychloroquine, have been investigated as inhibitors of various viral proteins.[10] Recent studies have focused on their potential against targets from HIV and SARS-CoV-2.
Data Presentation: Comparative Docking against Viral Proteases
This table presents comparative docking scores of quinoline derivatives against HIV-1 Reverse Transcriptase (RT) and SARS-CoV-2 Main Protease (Mpro).
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Standard Drug | Standard's Score | Reference |
| Compound 4 | HIV-1 RT (4I2P) | -10.67 | Rilpivirine | -10.11 | [3] |
| Compound 5 | HIV-1 RT (4I2P) | -10.22 | Elvitegravir | -9.04 | [3] |
| Compound 6 | HIV-1 RT (4I2P) | -10.15 | Rilpivirine | -10.11 | [3] |
| Quinine | SARS-CoV-2 Mpro (6LU7) | -7.0 to -9.6 | - | - | [10][11] |
| Hydroxychloroquine | SARS-CoV-2 Mpro (6LU7) | -7.0 to -9.6 | - | - | [10][11] |
| p59_7m (Quinoline) | SARS-CoV-2 Mpro (6LU7) | -24.20 (Binding Energy) | - | - | [12] |
Experimental Protocol: Antiviral Docking Studies
The protocol for docking against viral targets is similar to that for kinases, with specific considerations for the viral protein structures.
-
Target and Ligand Preparation: The crystal structures of viral targets like HIV-1 RT (PDB: 4I2P) or SARS-CoV-2 Mpro (PDB: 6LU7) are downloaded and prepared.[3][12] Ligands, including synthesized quinoline derivatives and standard drugs like Rilpivirine, are prepared and optimized.[3]
-
Docking Simulation: Docking is performed using software like the Maestro module from Schrödinger or AutoDock 4.2.[3][10] For instance, in the HIV-1 RT study, docking was carried out in extra precision (XP) mode using Glide.[3] The Lamarckian Genetic Algorithm is often used in AutoDock for exploring conformational space.[10][11]
-
Validation and Analysis: To validate the docking protocol, a co-crystallized ligand can be removed from the binding site and re-docked. The root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is calculated, with a value <2.0 Å generally considered a successful validation. The binding energies and interactions of the novel compounds are then compared to standard inhibitors.[3]
Visualization of a Comparative Docking Workflow
The following diagram outlines the general workflow for a comparative in-silico study of chemical inhibitors.
References
- 1. Molecular Modeling of Quinoline-Based Compounds as Potential Dual Inhibitors of Reverse Transcriptase and Integrase of HIV [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. In silico discovery of SARS-CoV-2 main protease inhibitors from the carboline and quinoline database - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Bromo-4-chloroquinoline-3-carbonitrile: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe and compliant disposal of 6-Bromo-4-chloroquinoline-3-carbonitrile.
This compound is a halogenated heterocyclic organic compound. Due to its chemical nature, it requires careful handling and disposal to mitigate potential environmental and health risks. Adherence to institutional safety protocols and local, state, and federal regulations is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- Treat all this compound waste as hazardous chemical waste.
- This includes the pure compound, reaction mixtures containing it, and any contaminated materials such as gloves, absorbent paper, and glassware.
- Keep this waste stream separate from non-hazardous waste and other incompatible chemical waste. Specifically, do not mix it with non-halogenated organic waste to avoid costly disposal procedures for the entire mixture.
2. Waste Collection and Containment:
- Solid Waste:
- Collect solid this compound waste in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.
- For contaminated lab supplies (e.g., gloves, wipes), double-bag them in clear plastic bags to allow for visual inspection.
- Liquid Waste:
- If the compound is in a solution, collect it in a leak-proof container designated for halogenated organic waste. Ensure the container is compatible with the solvent used.
- All waste containers must be kept securely closed except when adding waste.
3. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the approximate quantity of the waste.
- If in a solution, list all chemical constituents and their approximate percentages.
4. Storage:
- Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- The storage area should be away from heat, ignition sources, and incompatible materials.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- The recommended disposal method for this type of compound is high-temperature incineration at a licensed chemical destruction facility.[1]
- Never dispose of this compound down the drain or in regular trash.
Quantitative Data
| Parameter | Value | Source |
| Reportable Quantity (RQ) | Not established | Consult local regulations |
| Permissible Exposure Limit (PEL) | Not established | Consult institutional guidelines |
| Toxicity Data (LD50/LC50) | No data available | Safety Data Sheets for related compounds[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling 6-Bromo-4-chloroquinoline-3-carbonitrile
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 6-Bromo-4-chloroquinoline-3-carbonitrile.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety data for structurally similar compounds, including other quinoline derivatives and halogenated organic compounds. It is crucial to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for your specific laboratory conditions.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound should be handled with caution. Quinoline derivatives can be harmful if swallowed or in contact with skin, cause skin and eye irritation, and are suspected of causing genetic defects and cancer.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] Provides protection from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Nitrile gloves offer good resistance to a broad range of chemicals, including bases, oils, and many solvents.[3][4] Neoprene gloves are also resistant to a wide array of oils, acids, caustics, and solvents.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[2] |
| Skin and Body Protection | A laboratory coat (a disposable gown made of polyethylene-coated polypropylene is preferred for hazardous products), long pants, and closed-toe shoes. | A lab coat should be worn to protect street clothes and skin from contamination.[5] Avoid fabrics like polyester or acrylic.[6] Ensure the lab coat is buttoned for maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | A respirator is required if exposures to dust and fumes are above the Permissible Exposure Limits (PELs).[6] Respirator use requires a formal program, including fit testing and training.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Location: All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Documentation: Review the Safety Data Sheet (SDS) for the specific chemical and any relevant Standard Operating Procedures (SOPs) before beginning work.
2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the chemical.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][2]
3. Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[7]
-
Compatibility: Store away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[8][9]
1. Waste Segregation:
-
Halogenated Waste: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[10]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, paper towels) and liquid waste in separate, compatible containers.
2. Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[8][11]
-
Closure: Keep waste containers closed at all times, except when adding waste.[8][10]
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
3. Spill and Decontamination Procedures:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container.[7][11]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontamination: Clean the affected area with an appropriate solvent, and collect the cleaning materials as halogenated waste.
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling and spill response.
Caption: Workflow for Handling this compound.
Caption: Decision-Making Process for Spill Response.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. gpisupply.com [gpisupply.com]
- 4. hsa.ie [hsa.ie]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. technopharmchem.com [technopharmchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
